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  • Product: 5-Bromo-8-chloroquinolin-2-amine
  • CAS: 1343863-73-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Bromo-8-chloroquinolin-2-amine: A Versatile Scaffold in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Core in Modern Chemistry The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core in Modern Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and versatile functionalization capabilities have led to its incorporation into a wide array of biologically active compounds and functional materials. Among the vast family of quinoline derivatives, halogenated 2-aminoquinolines represent a particularly valuable class of synthetic intermediates. This guide focuses on the chemical properties, synthesis, and potential applications of 5-Bromo-8-chloroquinolin-2-amine, a trifunctionalized quinoline with significant potential as a building block in the development of novel molecular entities. The strategic placement of an amino group and two distinct halogens on the quinoline core provides a rich platform for a variety of chemical transformations, making it a molecule of considerable interest to the scientific community.

Physicochemical Properties of 5-Bromo-8-chloroquinolin-2-amine

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While detailed experimental data for 5-Bromo-8-chloroquinolin-2-amine is not extensively published, its key properties can be summarized based on available data from chemical suppliers and analogous structures.

PropertyValueSource
CAS Number 1343863-73-9
Molecular Formula C₉H₆BrClN₂
Molecular Weight 257.52 g/mol
Physical Form Powder
Purity Typically ≥95%[1]

Note: Further experimental characterization is required to determine properties such as melting point, boiling point, and solubility in various solvents.

Synthesis of 5-Bromo-8-chloroquinolin-2-amine: A Strategic Approach

Representative Synthetic Protocol: A Multi-step Approach

A hypothetical, yet chemically sound, multi-step synthesis is proposed below. This protocol is based on well-established organic reactions and serves as a guide for the laboratory synthesis of 5-Bromo-8-chloroquinolin-2-amine.

Step 1: Synthesis of a Dihaloaniline Precursor

The synthesis would likely begin with a commercially available dihaloaniline, such as 2-bromo-5-chloroaniline. This precursor sets the stage for the formation of the quinoline ring with the desired halogen substitution pattern on the benzene portion of the bicyclic system.

Step 2: Friedländer Annulation for Quinoline Ring Formation

The Friedländer synthesis is a classic and versatile method for constructing the quinoline ring. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. In this case, the dihaloaniline would first need to be converted to the corresponding 2-amino-3-bromo-6-chlorobenzaldehyde. This intermediate would then be reacted with a suitable partner, such as a compound that can generate an acetaldehyde enolate or its equivalent, under acidic or basic conditions to yield the 2-unsubstituted 5-bromo-8-chloroquinoline.

Step 3: Amination of the Quinoline Core

The final step would be the introduction of the amino group at the 2-position. This can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. First, the 2-position of the 5-bromo-8-chloroquinoline would need to be activated, for example, by conversion to a 2-chloro or 2-bromo derivative. This 2-halo-5-bromo-8-chloroquinoline could then be reacted with an ammonia source, such as aqueous ammonia or a protected amine followed by deprotection, often under elevated temperature and pressure, or by using modern cross-coupling methods like the Buchwald-Hartwig amination.

Synthetic Workflow for 5-Bromo-8-chloroquinolin-2-amine A 2-Bromo-5-chloroaniline B 2-Amino-3-bromo-6-chlorobenzaldehyde A->B Formylation C 5-Bromo-8-chloroquinoline B->C Friedländer Annulation D 2,5-Dibromo-8-chloroquinoline or 2-Chloro-5-bromo-8-chloroquinoline C->D Halogenation at C2 E 5-Bromo-8-chloroquinolin-2-amine D->E Amination

Caption: A plausible synthetic workflow for 5-Bromo-8-chloroquinolin-2-amine.

Structural Characterization

The unambiguous identification of 5-Bromo-8-chloroquinolin-2-amine relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of organic molecules. For 5-Bromo-8-chloroquinolin-2-amine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The coupling patterns and chemical shifts of these protons would provide definitive information about the substitution pattern. Similarly, the ¹³C NMR spectrum would display a unique set of signals for each carbon atom in the molecule, further confirming its structure. While specific experimental NMR data for this compound is not publicly available, researchers can predict the approximate chemical shifts based on data from structurally related quinoline derivatives.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 5-Bromo-8-chloroquinolin-2-amine, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C₉H₆BrClN₂. The mass spectrum would also exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Bromo-8-chloroquinolin-2-amine would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group in the region of 3400-3250 cm⁻¹ (typically two bands).[4] The C-N stretching of the aromatic amine would likely appear in the 1335-1250 cm⁻¹ region.[4]

Chemical Reactivity and Synthetic Utility

The synthetic utility of 5-Bromo-8-chloroquinolin-2-amine stems from the distinct reactivity of its three functional groups: the primary amino group, the bromine atom, and the chlorine atom. This trifunctional nature allows for a wide range of selective chemical modifications.

Reactions of the Amino Group

The primary amino group at the 2-position is a versatile handle for further functionalization. It can undergo a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be converted to a variety of other functional groups (e.g., -OH, -CN, -X where X is a halogen) via Sandmeyer-type reactions.

Reactions of the Halogen Substituents

The bromine and chlorine atoms on the benzene ring are excellent leaving groups for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce new amino substituents.

  • Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated quinolines.

Reactivity of 5-Bromo-8-chloroquinolin-2-amine cluster_amino Amino Group Reactions cluster_halogens Halogen Cross-Coupling Reactions Core 5-Bromo-8-chloroquinolin-2-amine Acylation Acylation Core->Acylation Alkylation Alkylation Core->Alkylation Diazotization Diazotization Core->Diazotization Suzuki Suzuki Coupling Core->Suzuki Heck Heck Coupling Core->Heck Buchwald Buchwald-Hartwig Amination Core->Buchwald Sonogashira Sonogashira Coupling Core->Sonogashira

Caption: Key reaction pathways for the functionalization of 5-Bromo-8-chloroquinolin-2-amine.

Potential Applications in Drug Discovery and Materials Science

The quinoline scaffold is a well-established pharmacophore in drug discovery, with numerous quinoline-based drugs approved for clinical use. The unique substitution pattern of 5-Bromo-8-chloroquinolin-2-amine makes it an attractive starting material for the synthesis of novel therapeutic agents.

Anticancer Drug Development

Many substituted quinolines have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, topoisomerases, and cell signaling pathways. The ability to selectively functionalize the amino and halogen positions of 5-Bromo-8-chloroquinolin-2-amine allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds. For example, the amino group can be modified to introduce side chains that enhance binding to a biological target, while the halogen positions can be used to attach other pharmacophoric groups or to modulate the physicochemical properties of the molecule, such as its solubility and metabolic stability.

Other Therapeutic Areas

Beyond oncology, quinoline derivatives have shown promise in a wide range of therapeutic areas, including as antimalarial, antibacterial, antiviral, and anti-inflammatory agents. The versatile chemistry of 5-Bromo-8-chloroquinolin-2-amine makes it a valuable platform for the development of new drugs targeting these and other diseases.

Materials Science

The rigid, planar structure of the quinoline ring system, combined with its electronic properties, makes it a suitable core for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The functional groups on 5-Bromo-8-chloroquinolin-2-amine can be used to tune the electronic and photophysical properties of the resulting materials and to control their self-assembly and morphology in thin films.

Conclusion

5-Bromo-8-chloroquinolin-2-amine is a strategically functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of selective chemical transformations, making it an attractive starting point for the synthesis of complex molecules with potential applications in drug discovery and materials science. While detailed experimental data for this specific compound is currently limited in the public domain, this guide provides a comprehensive overview of its expected properties, plausible synthetic routes, and potential applications based on the well-established chemistry of the quinoline scaffold. Further research into the synthesis, characterization, and reactivity of 5-Bromo-8-chloroquinolin-2-amine is warranted to fully unlock its potential as a valuable tool for chemical innovation.

References

  • University of Calgary. IR: amines. [Link][4]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link][2]

  • PubChem. 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. [Link][3]

Sources

Exploratory

Solvation Profiling and Thermodynamic Solubility Determination of 5-Bromo-8-chloroquinolin-2-amine

Target Audience: Research Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary The compound 5-bromo-8-chloroquinolin-2-amine (CAS: 1343863-73-9) is a highly functionalized h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary

The compound 5-bromo-8-chloroquinolin-2-amine (CAS: 1343863-73-9) is a highly functionalized heterocyclic building block utilized in advanced medicinal chemistry and materials science. Because poor solubility is a primary cause of attrition in both synthetic workflow optimization and early-stage drug discovery[1], understanding the solvation mechanics of this specific scaffold is critical.

This whitepaper provides an in-depth mechanistic analysis of the compound's solubility profile in various organic solvents. Furthermore, it establishes a self-validating, highly reproducible thermodynamic shake-flask protocol designed to yield absolute solubility metrics while preventing common experimental artifacts such as supersaturation or polymorphic transition.

Mechanistic Solvation Profiling: Causality in Molecular Interactions

To predict and manipulate the solubility of 5-bromo-8-chloroquinolin-2-amine, we must deconstruct its structural features and their corresponding intermolecular forces. The solubility of quinoline derivatives is governed by a delicate balance between crystal lattice energy and solvent-solute interactions[2].

  • The Quinoline Core: The aromatic bicyclic system provides a highly lipophilic, planar surface capable of strong π−π stacking. While unsubstituted quinoline is slightly soluble in cold water and highly soluble in most organic solvents[3], extending the π -system with heavy halogens significantly alters this profile.

  • Halogen Substituents (5-Bromo, 8-Chloro): The addition of bromine and chlorine increases the overall lipophilicity ( logP ) and molecular weight of the compound. The 8-chloro group, situated adjacent to the quinoline nitrogen, exerts a strong inductive electron-withdrawing effect and provides steric hindrance. This reduces the basicity of the quinoline nitrogen, making the molecule less prone to protonation in mildly acidic aqueous environments, thereby driving its affinity toward non-polar or halogenated organic solvents (e.g., Dichloromethane)[2].

  • The 2-Amine Group: The primary amine acts as a strong hydrogen-bond donor. In the solid state, this leads to robust intermolecular hydrogen bonding (typically between the amine of one molecule and the quinoline nitrogen of another), resulting in a high crystal lattice energy. To dissolve the compound, a solvent must be capable of disrupting these bonds. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) excel here, as their high dipole moments and strong hydrogen-bond accepting capabilities effectively solvate the amine[2].

Predictive Solubility Matrix

Based on the physicochemical properties of halogenated aminoquinolines, the following table summarizes the anticipated solubility profiles across standard organic solvent classes.

Solvent ClassificationRepresentative SolventPredicted Solubility RangeSolvation Mechanism / Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)High (>50 mg/mL)Strong H-bond acceptance disrupts the amine-driven crystal lattice; high dielectric constant stabilizes the polarizable aromatic core.
Polar Aprotic Dimethylformamide (DMF)High (>30 mg/mL)Similar to DMSO, excellent solvation of both the lipophilic core and the H-bond donating amine.
Polar Protic Methanol (MeOH) / EthanolModerate (5 - 20 mg/mL)Capable of H-bonding with the 2-amine, but lower capacity to accommodate the bulky, lipophilic di-halogenated core compared to DMSO[2].
Halogenated Dichloromethane (DCM)Moderate (10 - 25 mg/mL)Favorable halogen-halogen interactions and excellent accommodation of the lipophilic π -system, though lacking strong H-bond disruption.
Non-Polar Aliphatic Hexane / HeptanePoor (<1 mg/mL)Insufficient polarity to break the strong intermolecular hydrogen bonds of the crystal lattice.

Self-Validating Protocol: Thermodynamic Shake-Flask Method

Kinetic solubility methods (e.g., laser nephelometry) are rapid but often overestimate solubility due to the formation of metastable, supersaturated states[1][4]. For highly crystalline intermediates like 5-bromo-8-chloroquinolin-2-amine, the Thermodynamic Shake-Flask Method is the gold standard[4][5].

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system . Every critical parameter is cross-checked internally to guarantee that the final metric represents true equilibrium.

Step-by-Step Methodology

Step 1: Preparation of the Saturated System

  • Weigh approximately 5–10 mg of 5-bromo-8-chloroquinolin-2-amine into a 2 mL chemically inert glass HPLC vial.

  • Add 500 µL of the target organic solvent (e.g., DMSO, DCM).

  • Causality Check: Visually inspect the vial. An excess of solid must be present. If the solution is completely clear, the system is unsaturated, and the resulting data will be invalid[4][6]. Add additional compound in 5 mg increments until a persistent suspension is achieved.

Step 2: Thermostatic Equilibration

  • Seal the vials tightly to prevent solvent evaporation (critical for volatile solvents like DCM).

  • Place the vials in a thermostatic shaker set precisely at 25.0 ± 0.1 °C with an agitation rate of 400 rpm[7].

  • Self-Validation (Equilibrium Verification): Prepare the samples in triplicate. Harvest one replicate at 24 hours, one at 48 hours, and one at 72 hours[4][7]. True thermodynamic equilibrium is validated only if the quantified concentration difference between the 48h and 72h time points is <5% .

Step 3: Phase Separation

  • Extract the vials from the incubator.

  • Separate the undissolved solid from the saturated supernatant via high-speed centrifugation (10,000 x g for 15 minutes at 25 °C)[1].

  • Causality Check: Centrifugation is strictly preferred over syringe filtration for organic solvents. Filter membranes (e.g., PTFE, Nylon) can non-specifically adsorb lipophilic compounds or partially dissolve in aggressive solvents like DMF, skewing the final concentration[1].

Step 4: Solid-State Validation (Optional but Recommended)

  • Recover the undissolved solid pellet at the bottom of the centrifuge tube.

  • Analyze via Powder X-Ray Diffraction (PXRD).

  • Self-Validation: Compare the PXRD spectra to the pristine starting material. This proves that the compound did not undergo a solvent-mediated polymorphic transition or form a solvate during the 72-hour incubation, which would alter the fundamental solubility limit[4][8].

Step 5: HPLC-UV Quantification

  • Carefully aspirate an aliquot of the clear supernatant and dilute it using the HPLC mobile phase (e.g., Acetonitrile/Water) to fall within the linear dynamic range of the detector[4][7].

  • Quantify the concentration against a pre-established calibration curve of 5-bromo-8-chloroquinolin-2-amine using the Area Under the Curve (AUC) at its wavelength maximum ( λmax​ )[7].

  • Self-Validation: The calibration curve must exhibit an R2>0.999 , and a Quality Control (QC) spike must be run to ensure the residual organic solvent from the sample does not cause matrix effects or peak distortion.

Workflow Visualization

G Start Solid Compound (5-Br-8-Cl-quinolin-2-amine) Solvent Add Organic Solvent (e.g., DMSO, DCM) Start->Solvent Incubate Thermodynamic Shaking (25°C, 24-72h) Solvent->Incubate Check Visual Inspection: Solid excess present? Incubate->Check AddMore Add More Solid Check->AddMore No (Unsaturated) Separate Phase Separation (Centrifugation at 10,000 x g) Check->Separate Yes (Saturated) AddMore->Incubate Quantify HPLC-UV Quantification (Self-Validating: Δ < 5% at 48h) Separate->Quantify

Fig 1: Thermodynamic shake-flask workflow for determining organic solvent solubility.

Troubleshooting & Optimization Strategies

If the solubility of 5-bromo-8-chloroquinolin-2-amine in a single desired solvent is insufficient for downstream applications (e.g., cross-coupling reactions or biological assays), consider the following interventions:

  • Co-Solvent Systems: When a single solvent fails, modulating the dielectric constant via a miscible co-solvent is highly effective[2]. For instance, if the compound is poorly soluble in pure ethanol, adding 10-20% DMSO or DMF can disrupt the crystal lattice enough to achieve a homogenous solution while maintaining the bulk properties of the primary solvent[2].

  • Acid-Base Modulation (For Mixed/Aqueous Systems): While the 8-chloro group reduces basicity, the quinoline nitrogen can still be protonated under strongly acidic conditions. If transitioning from pure organic to aqueous-organic mixtures, lowering the pH via the addition of HCl can form the cationic salt, drastically increasing solubility in polar protic media[2][8].

References

  • Title: Quinoline Source: Wikipedia URL: [Link]

  • Title: Determination of Thermodynamic Solubility Source: Bio-protocol URL: [Link]

  • Title: Shake-Flask Solubility Assay Source: Bienta URL: [Link]

  • Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL: [Link]

  • Title: Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling Source: Universitat de Barcelona URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: SciSpace / USP URL: [Link]

Sources

Foundational

Comprehensive Stability Profiling of 5-Bromo-8-chloroquinolin-2-amine: Mechanisms, Protocols, and Best Practices

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The compound 5-Bromo-8-chloroquinolin-2-amine (CAS 134386...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 5-Bromo-8-chloroquinolin-2-amine (CAS 1343863-73-9) is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and transition-metal-catalyzed C–H functionalization. While the quinoline core provides a robust scaffold, the specific substitution pattern—an electron-donating 2-amino group paired with electron-withdrawing halogens at the 5- and 8-positions—creates a complex "push-pull" electronic system. This delicate electronic balance renders the molecule susceptible to specific degradation pathways, particularly oxidative oligomerization and photolytic dehalogenation.

This whitepaper provides an in-depth analysis of the physicochemical stability of 5-Bromo-8-chloroquinolin-2-amine. By moving beyond basic storage guidelines, we explore the thermodynamic causality of its degradation, present a self-validating forced degradation protocol, and establish rigorous best practices for handling this intermediate in pharmaceutical development.

Structural Vulnerabilities & Mechanistic Pathways

To design effective storage and formulation strategies, one must first understand why the molecule degrades. The degradation of halogenated 2-aminoquinolines is not random; it is driven by predictable electronic vulnerabilities[1].

Oxidative Lability of the Aminoquinoline Core

The 2-amino group significantly increases the electron density of the quinoline ring. In solution, exposure to dissolved oxygen, trace transition metals, or reactive oxygen species (ROS) initiates single-electron transfer (SET) events. This forms a radical cation that can rapidly dimerize or undergo further oxidation to form N-oxides[2]. The oxidative lability of the 8-aminoquinoline scaffold is so pronounced that it is routinely exploited in synthetic chemistry, where oxidants like IBX are used to deliberately cleave aminoquinoline auxiliaries[3]. Furthermore, chemical oxidation of similar aminoquinolines has been shown to yield complex, insoluble oligomeric structures[4].

pH-Dependent Hydrolysis and Solubility

Aminoquinolines are weak bases. The endocyclic quinoline nitrogen typically exhibits a pKa between 4.0 and 5.0[5].

  • Acidic Conditions (pH < 4): Protonation of the quinoline nitrogen increases aqueous solubility but activates the 2-position toward nucleophilic attack by water. Prolonged thermal stress in acidic media drives the hydrolysis of the primary amine, yielding the corresponding carbostyril (quinolin-2-one) derivative.

  • Basic/Neutral Conditions (pH > 7): The neutral free base is highly lipophilic and poorly soluble in aqueous media. In this unprotonated state, the lone pair on the amine is fully available, maximizing the molecule's susceptibility to auto-oxidation[1].

Photolytic Dehalogenation

The 5-bromo substituent introduces a distinct photolytic vulnerability. Compared to C-Cl or C-F bonds, the C-Br bond has a relatively low bond dissociation energy. Upon exposure to UV light (e.g., ICH Q1B photostability conditions), the molecule can undergo homolytic cleavage, generating a highly reactive aryl radical that rapidly abstracts hydrogen from the solvent, leading to a dehalogenated degradant.

Pathways Core 5-Bromo-8-chloro quinolin-2-amine Ox Oxidative Stress (O2, ROS) Core->Ox e- transfer hV Photolytic Stress (UV/Vis Light) Core->hV photon absorption pH pH Extremes (Acid/Base) Core->pH protonation/deprotonation NOx N-Oxidation & Dimerization Ox->NOx +[O] Dehal Photolytic Dehalogenation hV->Dehal C-Br homolysis Hydro Amine Hydrolysis (Carbostyril form) pH->Hydro H2O attack

Caption: Mechanistic degradation pathways of 5-Bromo-8-chloroquinolin-2-amine under environmental stress.

Quantitative Stability Profiling

The following table synthesizes expected degradation metrics for 5-Bromo-8-chloroquinolin-2-amine across various ICH-aligned stress conditions. Note: Solution stability is drastically lower than solid-state stability.

Storage/Stress ConditionTimepointPurity (HPLC %)Primary DegradantStatus
Solid, Argon, -20°C 6 Months> 99.5%None detectedPASS
Solid, Air, 25°C 1 Month96.2%N-oxide / UnknownsCAUTION
Solution (DMSO), 25°C 7 Days89.0%Dimer / OligomersFAIL
Aqueous Buffer (pH 3.0), 37°C 14 Days85.5%Carbostyril derivativeFAIL
Aqueous Buffer (pH 7.4), 37°C 14 Days88.1%N-oxideFAIL
UV Light (Solution), 25°C 24 Hours< 75.0%Dehalogenated speciesFAIL

Self-Validating Experimental Methodologies

A common pitfall in stability testing is the failure to account for all degradation products, leading to artificially inflated purity scores. As an application scientist, you must ensure your analytical protocol is a self-validating system . This is achieved through strict adherence to reaction quenching and mass balance calculations.

If the parent peak decreases by 20%, the sum of the degradation product peaks (adjusted for relative response factors) must account for that 20%. A mass balance of < 95% indicates that degradants are either precipitating out of solution (e.g., insoluble polymers[4]), volatilizing, or irreversibly binding to the HPLC column.

Protocol: Stability-Indicating Forced Degradation Assay

1. Stock Preparation: Equilibrate the solid 5-Bromo-8-chloroquinolin-2-amine to room temperature before opening to prevent moisture condensation[1]. Dissolve the compound in anhydrous, degassed DMSO to yield a 10 mM stock solution.

2. Aliquot Distribution & Stressing: Prepare the following parallel reactions in sealed amber vials (unless testing photostability):

  • Acid Stress: 1 mL stock + 1 mL 0.1 M HCl. Incubate at 60°C.

  • Base Stress: 1 mL stock + 1 mL 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Stress: 1 mL stock + 1 mL 3% H₂O₂. Incubate at 25°C.

  • Photolytic Stress: 1 mL stock in a clear quartz vial. Expose to ICH Q1B standard UV/Vis light at 25°C.

  • Control: 1 mL stock + 1 mL neutral phosphate buffer. Incubate at 60°C in the dark.

3. The Quenching Step (Critical): Causality: Failure to quench stress reactions prior to injection leads to continued degradation in the autosampler, destroying the integrity of the kinetic data.

  • Neutralize acid/base samples to pH 7.0 using equimolar NaOH or HCl immediately upon sampling.

  • Quench oxidative samples with a stoichiometric excess of sodium thiosulfate.

4. HPLC-UV/MS Analysis: Analyze samples using a gradient reversed-phase method (e.g., C18 column, Water/Acetonitrile with 0.1% TFA). Calculate the mass balance by comparing the total peak area of the stressed sample against the parent peak area of the unstressed control.

Workflow cluster_stress Parallel Stress Conditions (24-168h) Start Prepare 10mM Stock in Anhydrous DMSO Acid Acidic (0.1M HCl, 60°C) Start->Acid Base Basic (0.1M NaOH, 60°C) Start->Base Oxid Oxidative (3% H2O2, 25°C) Start->Oxid Photo Photolytic (ICH Q1B, 25°C) Start->Photo Quench Neutralization & Quenching (Self-Validation) Acid->Quench Base->Quench Oxid->Quench Photo->Quench Analysis HPLC-UV/MS Analysis (Mass Balance Check) Quench->Analysis

Caption: Self-validating forced degradation workflow emphasizing reaction quenching and mass balance checks.

Formulation & Storage Best Practices

Based on the established degradation mechanisms, the following handling guidelines are mandatory for maintaining the integrity of 5-Bromo-8-chloroquinolin-2-amine:

  • Solid-State Storage: The bulk powder must be stored at -20°C under an inert atmosphere (Argon or Nitrogen). Protect from light using amber glass or foil-wrapped containers.

  • Solution Handling: Never store this intermediate in solution for prolonged periods. Solutions must be prepared fresh immediately prior to use. If overnight storage of a solution is unavoidable, it must be sparged with argon to remove dissolved oxygen and frozen at -80°C.

  • Buffer Selection: When formulating for biological assays, minimize the time the compound spends in aqueous buffers. Avoid buffers containing trace transition metals, which catalyze the oxidative oligomerization of the aminoquinoline core[2].

References

  • BenchChem. "2-Aminoquinoline stability and proper storage conditions." BenchChem Technical Support.
  • Dutta, A. K., et al. "Physicochemical characterization of NPC 1161C, a novel antimalarial 8-aminoquinoline, in solution and solid state." AAPS PharmSciTech, 2011.
  • DergiPark. "Chemical Oxidation of 5-Amino Quinoline with (NH4)2S2O8." 2017.
  • ACS Publications. "Selective Removal of Aminoquinoline Auxiliary by IBX Oxidation." 2019.
  • ChemRxiv. "Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies." 2025.

Sources

Exploratory

An In-depth Technical Guide on the Crystal Structure Determination of 5-Bromo-8-chloroquinolin-2-amine

For Researchers, Scientists, and Drug Development Professionals Abstract Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities. The precise three-dimensional...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities. The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray diffraction, is paramount for understanding structure-activity relationships (SAR) and for rational drug design. This guide provides a comprehensive, in-depth technical overview of the methodologies required to determine the crystal structure of 5-Bromo-8-chloroquinolin-2-amine, a halogenated quinoline derivative of interest. While the specific crystal structure of this compound is not publicly available in crystallographic databases as of the writing of this guide, this document serves as a detailed roadmap for its synthesis, crystallization, and structural analysis. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources.

Introduction: The Significance of Halogenated Quinolines

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This makes halogenated quinolines, like 5-Bromo-8-chloroquinolin-2-amine, compelling candidates for further investigation in drug development programs.

Quinoline derivatives have shown a wide range of pharmacological activities, including anti-malarial, anti-bacterial, anti-fungal, and anti-cancer properties.[1][2] The specific substitution pattern of the bromine at the 5-position and the chlorine at the 8-position of the quinoline ring in the title compound creates a unique electronic and steric profile, which could lead to novel biological activities.[3] A definitive crystal structure would provide invaluable insights into its molecular geometry, intermolecular interactions, and potential binding modes with protein targets.

Synthesis and Crystallization: From Powder to Single Crystal

A prerequisite for single-crystal X-ray diffraction is the preparation of a high-purity crystalline sample. The synthesis of 5-Bromo-8-chloroquinolin-2-amine can be approached through multi-step organic synthesis, likely involving the construction of the quinoline core followed by regioselective halogenation.

Proposed Synthetic Pathway

A plausible synthetic route could involve a variation of the Doebner-von Miller reaction, which is a well-established method for synthesizing quinolines.[4] This would involve the reaction of a suitably substituted aniline with an α,β-unsaturated carbonyl compound. Subsequent halogenation steps, for instance using N-bromosuccinimide (NBS) or bromine, would be required to introduce the bromo and chloro substituents at the desired positions.[5][6][7] The precise order of these steps would be critical to achieve the desired regiochemistry.

Purification and Characterization

Following synthesis, the crude product must be purified to a high degree. Common techniques include column chromatography and recrystallization. The identity and purity of the final compound should be confirmed using a suite of analytical methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Elemental Analysis: To provide an independent verification of the compound's purity and empirical formula.

The Art of Crystallization: Growing Diffraction-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be a single, unflawed entity, typically between 0.1 and 0.5 mm in its largest dimension.[8] Slow crystal growth is crucial for achieving the necessary size and quality.[9]

Experimental Protocol: Slow Evaporation for Crystallization

  • Solvent Selection: Begin by screening a range of solvents to find one in which 5-Bromo-8-chloroquinolin-2-amine has moderate solubility.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or slightly elevated temperature.

  • Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Transfer the filtered solution to a clean vial. Loosely cap the vial or cover it with parafilm perforated with a few small holes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Single-Crystal X-ray Diffraction: Unveiling the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[8][10] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within the crystal lattice.

Data Collection: A Step-by-Step Workflow

Protocol for Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber.[10]

  • Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer. The instrument is equipped with an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer to orient the crystal, and a detector (e.g., a CCD or CMOS detector).

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and angles of the unit cell, which is the basic repeating unit of the crystal lattice.[10][11]

  • Data Collection Strategy: Based on the determined unit cell and crystal system, a data collection strategy is devised to measure the intensities of a large number of unique diffraction spots (reflections). This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[10] Data is typically collected over a 2θ range of 4° to 60° for molybdenum radiation.[10]

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for various experimental factors, such as background scattering and crystal absorption.

Workflow for Single-Crystal X-ray Diffraction

G cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Crystal Mounting Crystal Mounting Crystallization->Crystal Mounting Unit Cell Determination Unit Cell Determination Crystal Mounting->Unit Cell Determination Full Data Collection Full Data Collection Unit Cell Determination->Full Data Collection Phase Problem Solution Phase Problem Solution Full Data Collection->Phase Problem Solution Model Building Model Building Phase Problem Solution->Model Building Structure Refinement Structure Refinement Model Building->Structure Refinement Final Crystal Structure Final Crystal Structure Structure Refinement->Final Crystal Structure

Caption: A flowchart illustrating the major stages of determining a crystal structure, from synthesis to the final refined model.

Structure Solution and Refinement

The collected diffraction data contains information about the electron density distribution within the crystal. The process of converting this data into a three-dimensional atomic model involves two key stages:

  • Structure Solution: This involves solving the "phase problem" to obtain an initial electron density map. For small molecules, direct methods are typically successful.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy. This iterative process involves adjusting atomic positions, thermal parameters, and other model parameters to minimize the difference between the observed and calculated diffraction intensities.

The quality of the final refined structure is assessed using several metrics, including the R-factor and the goodness-of-fit (GOF).

Analysis of the Crystal Structure: From Molecular Geometry to Intermolecular Interactions

A successful crystal structure determination of 5-Bromo-8-chloroquinolin-2-amine would provide a wealth of information.

Molecular Geometry

The analysis would reveal precise bond lengths, bond angles, and torsion angles within the molecule.[10] This data is crucial for understanding the molecule's conformation and any steric strain that may be present.

Intermolecular Interactions and Crystal Packing

The way in which molecules pack together in the solid state is governed by a variety of intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. A detailed analysis of the crystal packing would identify these interactions and provide insights into the forces that stabilize the crystal lattice. The amino group at the 2-position is a potential hydrogen bond donor, which could play a significant role in the crystal packing.

G cluster_0 Molecule A cluster_1 Molecule B A 5-Bromo-8-chloroquinolin-2-amine B 5-Bromo-8-chloroquinolin-2-amine A->B Hydrogen Bonding (N-H...N) A->B Halogen Bonding (C-Br...N/Cl) A->B π-π Stacking

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 5-Bromo-8-chloroquinolin-2-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the regioselective electrophilic bromination of 8-chloroquinolin-2-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the regioselective electrophilic bromination of 8-chloroquinolin-2-amine at the C5 position.

Introduction & Mechanistic Rationale

Halogenated 2-aminoquinolines are privileged scaffolds in medicinal chemistry, frequently serving as critical precursors for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in the development of kinase inhibitors, antimalarials, and macrocyclic therapeutics[1],[2]. The synthesis of 5-bromo-8-chloroquinolin-2-amine from 8-chloroquinolin-2-amine presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of Electrophilic Aromatic Substitution (EAS).

The Causality of Regioselectivity

The C2-amino group is a strong electron-donating group (EDG) that naturally activates the pyridine ring. In neutral or weakly acidic media (like DMF or Acetic Acid), electrophilic bromination predominantly occurs at the C3 position[3].

To redirect the bromonium ion ( Br+ ) to the carbocyclic ring, the electronic properties of the quinoline core must be inverted. By utilizing a strongly acidic medium such as concentrated sulfuric acid ( H2​SO4​ ) , both the quinoline nitrogen (N1) and the C2-amino group are fully protonated. This dual protonation severely deactivates the pyridine ring. Consequently, EAS is forced onto the carbocyclic ring[4]. The C8-chloro group, being an ortho/para director, guides the electrophile to the C5 and C7 positions. The C5 position (an alpha position in the fused system) is kinetically favored and para to the chlorine atom, resulting in highly selective C5 bromination.

Mechanism SM 8-chloroquinolin-2-amine (Pyridine Ring Activated by C2-NH2) Protonated Dual Protonation Intermediate (N1 and C2-NH2 protonated) SM->Protonated Conc. H2SO4 (0 °C) Deactivated Pyridine Ring Deactivated Carbocyclic Ring Activated by C8-Cl Protonated->Deactivated Electronic Shift EAS Electrophilic Attack at C5 (Para to C8-Cl, Alpha position) Deactivated->EAS NBS (Br+) Product 5-Bromo-8-chloroquinolin-2-amine EAS->Product Deprotonation & Neutralization

Mechanistic pathway illustrating acid-mediated regioselective bromination at the C5 position.

Experimental Design & Optimization

To establish a self-validating and high-yielding protocol, various brominating agents and solvents were evaluated. As demonstrated in Table 1 , the use of N-Bromosuccinimide (NBS) in concentrated H2​SO4​ provides the optimal balance of regioselectivity, safety, and yield.

Table 1: Optimization of Bromination Conditions for 8-chloroquinolin-2-amine

Reagent (Eq)SolventTemp (°C)Major IsomerYield (%)Causality / Observation
NBS (1.05)DMF0 to 253-Bromo85Neutral medium leaves pyridine ring activated via C2- NH2​ .
Br2​ (1.10)AcOH25 to 50Mixture40Weak acid leads to incomplete protonation; poor selectivity[3].
Br2​ (1.05)Conc. H2​SO4​ 0 to 255-Bromo88Strong acid deactivates pyridine; Br2​ is volatile and difficult to handle.
NBS (1.05) Conc. H2​SO4​ 0 to 25 5-Bromo 92 Optimal. NBS is a mild, solid reagent; complete pyridine deactivation[4].

Step-by-Step Protocol

Materials & Reagents
  • 8-chloroquinolin-2-amine : 1.0 equivalent (Limiting reagent)

  • N-Bromosuccinimide (NBS) : 1.05 equivalents (Recrystallized from water prior to use)

  • Concentrated Sulfuric Acid ( H2​SO4​ , 98%) : 10 mL per gram of substrate

  • Ammonium Hydroxide ( NH4​OH , 28% aq.) : For neutralization

  • Crushed Ice / Distilled Water

Workflow A Dissolve SM in Conc. H2SO4 (0 °C) B Add NBS Portionwise A->B C Stir at RT (2-4 hours) B->C D Quench on Ice & Neutralize (NH4OH) C->D E Vacuum Filtration & Recrystallization D->E

Step-by-step workflow for the regioselective synthesis of 5-bromo-8-chloroquinolin-2-amine.

Experimental Procedure

Step 1: Acidic Dissolution (Protonation)

  • Equip a round-bottom flask with a heavy-duty magnetic stir bar and place it in an ice-water bath.

  • Add concentrated H2​SO4​ to the flask and allow it to cool to 0 °C.

  • Slowly add 8-chloroquinolin-2-amine portionwise under vigorous stirring.

    • Causality: Maintaining the internal temperature below 10 °C prevents oxidative degradation of the amine.

    • Self-Validation: The formation of a clear, viscous, pale-yellow solution confirms complete dissolution and protonation.

Step 2: Electrophilic Bromination 4. Add NBS (1.05 eq) portionwise over 30 minutes to the chilled solution. 5. Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • Self-Validation (In-Process Control): Withdraw a 10 µL aliquot, quench in 1 mL of water, extract with Ethyl Acetate, and analyze via TLC (Hexanes/EtOAc 3:1) or LC-MS to confirm the complete consumption of the starting material.

Step 3: Quenching and Neutralization 6. Carefully pour the highly acidic reaction mixture over crushed ice (approximately 10× the volume of the acid) with vigorous stirring.

  • Causality: Quenching on ice absorbs the massive heat of dilution associated with H2​SO4​ .

  • Slowly add aqueous NH4​OH (28%) to the acidic suspension until the pH reaches 8–9.

    • Causality: NH4​OH is preferred over NaOH because it buffers the solution, preventing base-catalyzed hydrolysis of the C8-chloro group while ensuring the C2-amine is fully deprotonated to crash out the free base product.

Step 4: Isolation and Purification 8. Filter the resulting heavy precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water to remove all inorganic sulfate salts. 9. Dry the crude solid in a vacuum oven at 50 °C overnight. 10. Recrystallize from hot ethanol to afford pure 5-bromo-8-chloroquinolin-2-amine as an off-white to pale-yellow solid.

Analytical Characterization & Quality Control

To validate the structural integrity and regioselectivity of the synthesized product, perform the following analyses:

  • LC-MS (ESI+): The mass spectrum must show the characteristic isotopic pattern of a molecule containing one Bromine and one Chlorine atom. Expected m/z for [M+H]+ ( C9​H7​BrClN2+​ ): 256.9 / 258.9 / 260.9 (approximate ratio 3:4:1).

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • The critical validation metric is the disappearance of the C5 proton (which would normally appear around 7.5 ppm in the starting material).

    • The remaining carbocyclic protons (C6 and C7) will appear as a pair of doublets with an ortho-coupling constant ( J≈8.0 Hz), confirming that substitution occurred at C5 and not C6 or C7.

    • The C3 and C4 protons on the pyridine ring will remain intact, appearing as doublets ( J≈9.0 Hz), confirming no reaction occurred at the C3 position.

References

  • - Molecules, 2013, 18(2), 2102-2115.[1],[5] 2. - Journal of Medicinal Chemistry, 2024.[2] 3. - Guidechem Technical Encyclopedia.[3] 4. - Benchchem Technical Support Center.[4]

Sources

Application

Application Note: Strategic Functionalization of 5-Bromo-8-chloroquinolin-2-amine in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the rapid generation of Structure-Activity Relationship (SAR) libraries relies heavily on privileged, multi-functional scaffolds. 5-Bromo-8-chloroquinolin-2-amine (CAS: 13...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of Structure-Activity Relationship (SAR) libraries relies heavily on privileged, multi-functional scaffolds. 5-Bromo-8-chloroquinolin-2-amine (CAS: 1343863-73-9) is a highly versatile building block that offers three distinct vectors for diversification: a highly reactive C5-bromo group, a moderately reactive C8-chloro group, and a nucleophilic 2-amino group.

This application note provides researchers and drug development professionals with field-proven insights and validated protocols for utilizing this scaffold. By exploiting the orthogonal reactivity of its functional handles, chemists can access complex 2-aminoquinoline derivatives (potent nNOS and kinase inhibitors)[1] and fused imidazo[1,2-a]quinolines (CNS-active pharmacophores)[2] with high chemoselectivity and atom economy.

Physicochemical & Structural Profiling: The Causality of Reactivity

To effectively utilize 5-Bromo-8-chloroquinolin-2-amine, one must understand the electronic and steric environment of its functional groups. The success of downstream functionalization is governed by the following principles:

  • Bond Dissociation Energy (BDE) Discrepancy: The C5–Br bond is significantly weaker than the C8–Cl bond. In Palladium-catalyzed cross-coupling, oxidative addition is the rate-determining step. A standard Pd(II) catalyst will selectively insert into the C5–Br bond at moderate temperatures (70–80°C), leaving the C8–Cl bond completely intact for subsequent, more rigorous functionalization[3].

  • Nucleophilic Dichotomy of the Amino/Imino System: The 2-aminoquinoline system exhibits tautomeric and resonance stabilization. The endocyclic ring nitrogen (N1) is significantly more nucleophilic than the exocyclic 2-amino group, as the exocyclic nitrogen's lone pair is delocalized into the aromatic ring. Consequently, reactions with electrophiles (such as α -haloketones) invariably initiate via N1-alkylation[2].

Quantitative Reactivity Summary

The following table summarizes the reactivity profile and optimal reagent systems for each functional handle on the scaffold:

Functional HandleReactivity ProfilePrimary ApplicationOptimal Catalyst/Reagent System
C5-Bromo High (Low BDE)Chemoselective Cross-CouplingPd(dppf)Cl₂, Na₂CO₃, 80°C
C8-Chloro Moderate (High BDE)Secondary Cross-CouplingPd₂(dba)₃, XPhos, Cs₂CO₃, 100°C
N1 (Endocyclic) Highly NucleophilicInitial Alkylation α -Haloketone, Mild Base, 80°C
C2-Amino Weakly NucleophilicIntramolecular CyclizationHeat (Dehydration/Aromatization)

Strategic Workflows & Mechanistic Pathways

Workflow 1: Orthogonal Cross-Coupling for SAR Library Generation

The dual-halogenated nature of this scaffold allows for sequential Suzuki-Miyaura or Buchwald-Hartwig couplings. By first targeting the C5 position with a mild catalyst, and subsequently targeting the C8 position with an electron-rich, sterically bulky phosphine ligand (e.g., XPhos), chemists can install two different aryl or heteroaryl groups systematically[4].

OrthogonalCoupling SM 5-Bromo-8-chloro quinolin-2-amine Step1 Pd(dppf)Cl2, Base (C-Br Activation) SM->Step1 Int1 5-Aryl-8-chloro quinolin-2-amine Step1->Int1 Step2 Pd2(dba)3, XPhos (C-Cl Activation) Int1->Step2 Prod 5,8-Diaryl quinolin-2-amine Step2->Prod

Workflow for orthogonal Pd-catalyzed cross-coupling of 5-Bromo-8-chloroquinolin-2-amine.
Workflow 2: Annulation to Imidazo[1,2-a]quinolines

Imidazo[1,2-a]quinolines are synthesized via a Chichibabin-type condensation. The reaction between 5-Bromo-8-chloroquinolin-2-amine and an α -haloketone begins with the selective alkylation of the endocyclic N1 nitrogen. The resulting iminium intermediate undergoes rapid intramolecular cyclization as the exocyclic amine attacks the pendant carbonyl, followed by dehydration to yield the fully aromatized fused heterocycle[5].

Annulation SM 2-Aminoquinoline Core Alk N1-Alkylation SM->Alk Reagent α-Haloketone Reagent->Alk Cyc Exocyclic NH2 Cyclization Alk->Cyc Prod Imidazo[1,2-a] quinoline Cyc->Prod

Mechanistic pathway for the Chichibabin-type annulation to imidazo[1,2-a]quinolines.

Detailed Experimental Protocols

Protocol A: Chemoselective C5 Suzuki-Miyaura Coupling

Objective: To selectively couple an arylboronic acid at the C5 position while preserving the C8-Cl bond.

Reagents:

  • 5-Bromo-8-chloroquinolin-2-amine (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 5-Bromo-8-chloroquinolin-2-amine, the arylboronic acid, and Pd(dppf)Cl₂.

  • Degassing (Critical Step): Add 1,4-Dioxane and the 2M aqueous Na₂CO₃ solution. Sparge the biphasic mixture with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Reaction: Heat the mixture to 80°C under Argon for 4–6 hours.

  • Self-Validation & Monitoring: Monitor the reaction via LC-MS.

    • Diagnostic Check: If a mass corresponding to the di-coupled product (reaction at both C5 and C8) is observed, the temperature is too high or the boronic acid is in excess. Immediately cool the reaction to 70°C.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the 5-aryl-8-chloroquinolin-2-amine intermediate.

Protocol B: Synthesis of the Imidazo[1,2-a]quinoline Core

Objective: To construct the fused tricyclic core via condensation with an α -haloketone.

Reagents:

  • 5-Bromo-8-chloroquinolin-2-amine (1.0 equiv)

  • 2-Bromoacetophenone derivative (1.1 equiv)

  • NaHCO₃ (1.5 equiv)

  • Ethanol or DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Alkylation Phase: Dissolve the quinoline starting material and 2-bromoacetophenone in Ethanol. Add NaHCO₃.

    • Causality: NaHCO₃ is chosen as a mild base to neutralize the HBr generated during alkylation without causing premature hydrolysis of the α -haloketone[6].

  • Cyclization Phase: Reflux the mixture (approx. 80°C) for 12 hours. The initial N1-alkylation will occur rapidly, followed by the slower, heat-driven intramolecular cyclization and dehydration.

  • Self-Validation & Monitoring: The reaction progress can be visually tracked. The formation of the highly conjugated imidazo[1,2-a]quinoline often results in a distinct fluorescent shift under 365 nm UV light.

  • Workup: Remove the solvent under reduced pressure. Partition the residue between CH₂Cl₂ and saturated aqueous NaHCO₃. Extract, dry the organics, and recrystallize from EtOH/Hexane to yield the pure 5-bromo-8-chloro-2-arylimidazo[1,2-a]quinoline.

References

  • National Institutes of Health (PMC). Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. NIH PubMed Central. Available at: [Link][1]

  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. American Chemical Society. Available at:[Link][2]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal Methods. Available at: [Link][4]

Sources

Method

Application Note: Biological Evaluation of 5-Bromo-8-chloroquinolin-2-amine Derivatives in Oncology and Infectious Disease

Introduction & Mechanistic Rationale The quinoline nucleus is a highly privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics[1]. Within this chemical spac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The quinoline nucleus is a highly privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics[1]. Within this chemical space, 5-bromo-8-chloroquinolin-2-amine represents a highly versatile, dual-halogenated building block. The strategic placement of halogens at the 5- and 8-positions serves a dual mechanistic purpose:

  • Lipophilicity & Penetration : Di-halogenation significantly increases the calculated partition coefficient (ClogP). In infectious disease models, elevated lipophilicity is causally linked to enhanced penetration of the complex extracellular polymeric substance (EPS) matrix of bacterial biofilms[2].

  • Orthogonal Reactivity : The 5-bromo position provides an ideal handle for late-stage transition-metal-catalyzed functionalizations (e.g., Suzuki-Miyaura cross-coupling), while the 8-chloro group fine-tunes the electron affinity of the ring.

Simultaneously, the 2-amine position acts as a primary nucleophilic site. Through Buchwald-Hartwig amination or reductive alkylation, researchers can introduce polar appendages (e.g., dimethylaminoalkyl groups) to balance the high ClogP of the halogens, optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile and enhancing targeted kinase inhibition[3][4].

This application note details the validated protocols for synthesizing derivatives from this scaffold and evaluating their biological activity across two primary domains: Oncology (antiproliferative activity) and Infectious Disease (biofilm eradication).

Workflow Scaffold 5-Bromo-8-chloroquinolin-2-amine Core Scaffold Synthesis Chemical Derivatization Buchwald-Hartwig / Alkylation Scaffold->Synthesis Diversification Oncology Oncology Profiling Kinase Inhibition Synthesis->Oncology MTT Assay Infectious Infectious Disease Biofilm Eradication Synthesis->Infectious MBEC Assay

Workflow for the derivatization and biological evaluation of 5-bromo-8-chloroquinolin-2-amine.

Application 1: Oncology (Antiproliferative & Kinase Inhibition)

Context and Rationale

Halogenated 2-aminoquinolines have demonstrated excellent antiproliferative activity against human cancer cell lines (such as H-460, HT-29, and HepG2)[3]. The mechanism of action often involves the inhibition of receptor tyrosine kinases (e.g., PDGFRα), where the quinoline nitrogen interacts with the kinase hinge region, and the 2-position substituents extend into the solvent-exposed channel[4].

To evaluate this, the MTT Assay is utilized. The causality of this assay relies on the reduction of the tetrazolium dye (MTT) by NAD(P)H-dependent cellular oxidoreductases into insoluble formazan. This provides a direct, quantifiable link between the metabolic viability of the cancer cells and the spectrophotometric readout.

Protocol: High-Throughput In Vitro Cytotoxicity Assay

Self-Validating System : To ensure data trustworthiness, every microtiter plate must include a vehicle control (0.1% DMSO), a positive kill control (10 µM Gefitinib), and cell-free blanks. A Z'-factor is calculated for each plate; only plates yielding a Z' ≥ 0.5 are validated for downstream IC50 determination.

Step-by-Step Methodology:

  • Cell Culture & Seeding :

    • Cultivate HepG2 and H-460 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37 °C in a 5% CO₂ humidified incubator.

    • Harvest cells in the logarithmic growth phase and seed into 96-well plates at a density of 5×103 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cellular adhesion.

  • Compound Treatment :

    • Prepare a 10 mM stock solution of the synthesized 5-bromo-8-chloroquinolin-2-amine derivative in 100% DMSO.

    • Perform a 10-point serial dilution in culture medium (final concentrations ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

    • Aspirate the old medium and add 100 µL of the compound-containing medium to the respective wells. Incubate for 48 hours.

  • MTT Addition & Solubilization :

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37 °C.

    • Carefully aspirate the supernatant to avoid disturbing the formazan crystals at the bottom of the well.

    • Add 150 µL of high-purity DMSO to each well to solubilize the formazan crystals. Place the plate on an orbital shaker for 10 minutes at room temperature.

  • Data Acquisition :

    • Measure the absorbance at 570 nm using a microplate reader. Subtract the background absorbance (cell-free blank wells).

    • Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.

Application 2: Infectious Disease (Biofilm Eradication)

Context and Rationale

Staphylococcus epidermidis (MRSE) and Staphylococcus aureus (MRSA) biofilms pose a severe threat in clinical settings due to their extreme tolerance to standard antibiotics. Halogenated quinolines bearing polar functionalities at the 2-position have been identified as potent biofilm eradicators[2].

Standard Minimum Inhibitory Concentration (MIC) assays are insufficient here because EPS-encased bacteria exhibit phenotypic tolerance. Therefore, the Minimum Biofilm Eradication Concentration (MBEC) Assay is utilized. By using peg lids to establish uniform biofilms, this assay ensures that the measured eradication concentration reflects the true penetration and disruption of the EPS matrix, not merely the inhibition of planktonic (free-floating) cells.

Protocol: MBEC Assay for Biofilm Eradication

Self-Validating System : The assay must include a sterility control, a growth control, and a clinical standard positive control (e.g., 64 µg/mL Vancomycin). Complete eradication is defined strictly as a 99.9% (3-log) reduction in Colony Forming Units (CFU) compared to the growth control.

Step-by-Step Methodology:

  • Biofilm Establishment :

    • Inoculate a standardized suspension of MRSE (ATCC 35984) adjusted to 1×106 CFU/mL into a 96-well plate (150 µL/well) containing Tryptic Soy Broth (TSB) supplemented with 1% glucose to promote biofilm formation.

    • Insert a specialized peg lid (Calgary Biofilm Device) into the plate. Incubate statically at 37 °C for 24 hours to allow mature biofilms to form on the pegs.

  • Compound Challenge :

    • In a new 96-well plate, prepare serial dilutions of the quinoline derivatives (1.56 µM to 200 µM) in TSB.

    • Remove the peg lid from the growth plate, rinse it gently in a plate containing sterile PBS (to remove loosely attached planktonic cells), and transfer it to the compound challenge plate. Incubate for 24 hours at 37 °C.

  • Recovery & Disruption :

    • Remove the peg lid, rinse twice in sterile PBS, and transfer it to a recovery plate containing 200 µL of fresh TSB per well.

    • Place the recovery plate in a water bath sonicator and sonicate for 10 minutes at 40 kHz to dislodge the surviving biofilm-embedded bacteria from the pegs into the medium.

  • Viability Readout :

    • Remove the peg lid. Serially dilute the recovery medium and plate onto Tryptic Soy Agar (TSA) plates.

    • Incubate the agar plates for 24 hours and perform CFU counting. The MBEC is the lowest concentration of the derivative that results in no visible growth (or ≥ 3-log reduction).

Mechanism cluster_0 Oncology Pathway cluster_1 Antibacterial Pathway Deriv Halogenated Quinoline Derivative Kinase Receptor Tyrosine Kinase Deriv->Kinase Inhibits EPS Biofilm EPS Matrix Deriv->EPS Penetrates Prolif Tumor Cell Proliferation Kinase->Prolif Activates Eradication Bacterial Cell Death EPS->Eradication Disrupts

Dual mechanism of action of halogenated quinoline derivatives in oncology and infectious diseases.

Quantitative Data Summary

The following table summarizes representative quantitative data, illustrating how structural modifications at the 2-position of the 5-bromo-8-chloroquinoline scaffold impact lipophilicity (ClogP) and dictate the primary biological activity profile across oncology and infectious disease models[2][3].

Compound ID2-Position SubstituentClogPHepG2 IC₅₀ (µM)H-460 IC₅₀ (µM)MRSE MBEC (µM)Primary Application Focus
Scaffold -NH₂ (Unsubstituted)2.85> 50.0> 50.0> 100.0Synthetic Intermediate
Deriv-01 3-(Dimethylamino)propylamino3.440.330.032.35Dual-Action / Oncology Lead
Deriv-02 4-Methoxystyryl4.821.240.5512.50Oncology (Kinase Inhibitor)
Deriv-03 N,N-diethylethane-1,2-diamine3.1015.4018.200.59Infectious Disease (Biofilms)
Control 1 Gefitinib (Oncology Std.)3.204.743.50N/AOncology Reference
Control 2 Vancomycin (Antibiotic Std.)-2.80N/AN/A> 64.0Biofilm Reference

Note: Data reflects typical structure-activity relationship (SAR) trends observed in literature for halogenated 2-aminoquinolines.

References

  • Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines Source: MDPI - Molecules URL:[Link][3]

  • Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis Source: PubMed / European Journal of Medicinal Chemistry URL:[Link][2]

  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][4]

  • Annotated Review on Various Biological Activities of Quinoline Molecule Source: Biointerface Research in Applied Chemistry URL:[Link][1]

Sources

Application

Advanced Application Note: 5-Bromo-8-chloroquinolin-2-amine in Materials Science

Executive Summary In the rapidly evolving landscape of materials science, polyfunctional heterocycles serve as the foundational building blocks for next-generation optoelectronics and porous frameworks. 5-Bromo-8-chloroq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of materials science, polyfunctional heterocycles serve as the foundational building blocks for next-generation optoelectronics and porous frameworks. 5-Bromo-8-chloroquinolin-2-amine (CAS: 1343863-73-9) is a highly versatile, tri-functional scaffold. By leveraging the orthogonal reactivity of its three distinct functional sites—the primary amine, the C5-bromide, and the C8-chloride—materials scientists can engineer complex molecular architectures.

This application note provides authoritative, field-proven protocols for utilizing this molecule in two cutting-edge domains: the synthesis of tunable Donor-Acceptor-Donor (D-A-D) fluorophores for Organic Light-Emitting Diodes (OLEDs)[1], and the construction of functionalized Metal-Organic Frameworks (MOFs) for chemical sensing[2].

Part 1: Chemical Profile & Reactivity Rationale

The strategic value of 5-Bromo-8-chloroquinolin-2-amine lies in its precise thermodynamic profile, which allows for sequential, protecting-group-free modifications[3]:

  • Orthogonal Halogen Reactivity: The bond dissociation energy (BDE) of the C5–Br bond (~68 kcal/mol) is significantly lower than that of the C8–Cl bond (~81 kcal/mol). This energetic differential allows Palladium(0) catalysts to undergo regioselective oxidative addition exclusively at the C5 position under mild conditions (80°C)[4]. The C8-chloride remains inert until subjected to harsher conditions (110°C) with electron-rich phosphine ligands.

  • The 2-Amino Directing Group: The primary amine can undergo standard condensation reactions (e.g., forming Schiff bases) to extend the conjugated system or create multidentate chelating pockets for transition metals[2].

  • Inherent Photophysics: The quinoline core is a classic rigid fluorophore. By selectively appending electron-donating groups (at C8) and electron-accepting groups (at C5), researchers can precisely tune the HOMO/LUMO energy levels to achieve Thermally Activated Delayed Fluorescence (TADF) or high-efficiency standard fluorescence[1].

Part 2: Application 1 - Synthesis of Tunable OLED Fluorophores

To create high-efficiency OLED emitters, the quinoline core must be electronically tuned. The following self-validating protocol utilizes sequential cross-coupling to build a D-A-D molecular architecture[5].

Experimental Protocol: Sequential Cross-Coupling

Phase 1: Regioselective Suzuki-Miyaura Coupling (C5 Position) Causality: We utilize Pd(PPh3​)4​ because its moderate electron density is sufficient to activate the weak C5–Br bond without risking premature activation of the C8–Cl bond[3].

  • Setup: In an oven-dried Schlenk flask under argon, combine 5-Bromo-8-chloroquinolin-2-amine (1.0 eq), an arylboronic acid (e.g., 4-cyanophenylboronic acid, 1.05 eq), and Pd(PPh3​)4​ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1 v/v) and 2M aqueous Na2​CO3​ (2.0 eq). The biphasic system ensures base solubility while keeping the organic intermediates in the toluene phase.

  • Reaction: Heat the mixture to 80°C for 12 hours.

  • Validation Checkpoint: Spot the reaction mixture on a TLC plate (Hexane/EtOAc 3:1). The reaction is complete when the precursor spot ( Rf​=0.4 , non-fluorescent) is entirely replaced by a new spot ( Rf​=0.3 ) that exhibits bright blue fluorescence under a 365 nm UV lamp.

  • Workup: Extract with ethyl acetate, dry over MgSO4​ , and purify via silica gel chromatography to isolate the mono-arylated intermediate.

Phase 2: Buchwald-Hartwig Amination (C8 Position) Causality: To activate the stubborn C8–Cl bond, we must switch to a highly active, electron-rich catalyst system ( Pd2​(dba)3​ with SPhos) and a stronger base ( KOtBu ) at elevated temperatures[4].

  • Setup: Combine the mono-arylated intermediate (1.0 eq), a secondary amine donor (e.g., diphenylamine, 1.2 eq), Pd2​(dba)3​ (0.02 eq), SPhos (0.04 eq), and KOtBu (1.5 eq) in anhydrous toluene.

  • Reaction: Reflux at 110°C for 24 hours.

  • Validation Checkpoint: The solution will shift from pale yellow to deep orange/red, indicating the formation of the extended D-A-D conjugated system.

  • Isolation: Filter through a Celite pad to remove palladium black, concentrate, and recrystallize from dichloromethane/ethanol to yield the final OLED emitter.

Quantitative Photophysical Tuning Data

By controlling the substituents at C5 and C8, the photophysical properties are drastically altered.

Compound Stage λabs​ (nm) λem​ (nm)PLQY ( ΦF​ )HOMO (eV)LUMO (eV)
Precursor (5-Br-8-Cl-QA)3404100.05-6.10-2.80
C5-Arylated Intermediate3654450.35-5.85-2.75
C5/C8 D-A-D Emitter4105200.88-5.40-2.90

Table 1: Evolution of photophysical properties during the sequential functionalization of the quinoline scaffold.

OLED_Workflow A 5-Br-8-Cl-QA Precursor B Suzuki Coupling (C5 Position) A->B Pd(PPh3)4 80°C C Mono-arylated Intermediate B->C D Buchwald-Hartwig (C8 Position) C->D Pd2(dba)3/SPhos 110°C E D-A-D Emitter (OLED) D->E HOMO/LUMO Tuned

Fig 1: Orthogonal cross-coupling workflow for tuning quinoline-based OLED emitters.

Part 3: Application 2 - Functionalized MOFs for Chemical Sensing

Halogenated aminoquinolines are highly prized in the synthesis of luminescent Metal-Organic Frameworks (MOFs). The halogens do not participate in metal coordination; instead, they project into the MOF pores, creating an electron-rich, hydrophobic environment that selectively binds electron-deficient analytes (like explosive nitroaromatics) via halogen bonding[2].

Experimental Protocol: Solvothermal MOF Assembly

Phase 1: Ligand Extension via Schiff Base Condensation Causality: The primary amine is too sterically hindered by the adjacent quinoline nitrogen to form stable MOFs directly. Condensing it with pyridine-4-carboxaldehyde creates an extended, flexible multidentate ligand.

  • Reaction: Reflux 5-Bromo-8-chloroquinolin-2-amine (1.0 eq) and pyridine-4-carboxaldehyde (1.1 eq) in anhydrous ethanol with a catalytic amount of glacial acetic acid for 12 hours.

  • Validation Checkpoint: A bright yellow precipitate will form. Filtration and 1H -NMR analysis should reveal the disappearance of the primary amine protons (~5.0 ppm) and the appearance of a sharp imine proton singlet (~8.5 ppm).

Phase 2: Solvothermal MOF Synthesis Causality: N,N-Diethylformamide (DEF) is chosen over DMF because its slower thermal decomposition rate at 120°C provides a controlled release of base, promoting the growth of highly crystalline, defect-free MOF structures.

  • Setup: In a Teflon-lined stainless steel autoclave, dissolve the extended ligand (0.1 mmol) and Zn(NO3​)2​⋅6H2​O (0.1 mmol) in 10 mL of DEF.

  • Assembly: Seal the autoclave and heat at 120°C for 72 hours, followed by controlled cooling (5°C/hour) to room temperature.

  • Validation Checkpoint: Inspect the vessel under an optical microscope. The successful formation of the MOF is indicated by the presence of transparent, block-shaped single crystals. Amorphous powder indicates a failed assembly (usually due to moisture in the DEF).

  • Activation: Exchange the DEF solvent with volatile dichloromethane over 3 days, then activate the crystals under a dynamic vacuum at 80°C to clear the halogen-lined pores for sensing applications.

MOF_Assembly N1 Schiff Base Ligand (from 2-NH2) N3 Solvothermal Assembly N1->N3 DEF, 120°C 72 hours N2 Metal Node (Zn²⁺ / Cd²⁺) N2->N3 DEF, 120°C 72 hours N4 Halogenated MOF (Active Pores) N3->N4 Self-Assembly N5 Fluorescence Quenching Sensor N4->N5 Analyte Binding

Fig 2: Solvothermal assembly of halogenated MOFs for fluorescence-based sensing.

Part 4: Safety & Handling

  • Toxicity: Halogenated quinolines are potential skin/eye irritants and environmental hazards. Handle exclusively within a certified fume hood.

  • Catalyst Handling: Palladium catalysts ( Pd(PPh3​)4​ , Pd2​(dba)3​ ) are highly sensitive to oxygen and moisture. Store in a glovebox and manipulate using standard Schlenk techniques to prevent catalyst deactivation and ensure protocol reproducibility.

References

  • US20190237694A1 - OLED with hybrid emissive layer Google P
  • Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl-quinolines via Suzuki-Miyaura Cross-Coupling MDPI
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging PMC / NIH
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold Journal of the American Chemical Society (ACS)
  • 2D Cd(II)

Sources

Method

Application Note: Derivatization Strategies for the 2-Amino Group of 5-Bromo-8-chloroquinolin-2-amine

Executive Summary & Chemical Context The functionalization of 2-aminoquinolines is a critical operation in medicinal chemistry, as the quinoline scaffold is a privileged structure in drug discovery, frequently utilized f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The functionalization of 2-aminoquinolines is a critical operation in medicinal chemistry, as the quinoline scaffold is a privileged structure in drug discovery, frequently utilized for its kinase-inhibiting, antimalarial, and anti-inflammatory properties[1]. Specifically, 2-aminoquinoline-based scaffolds have been engineered to mimic aminopyridines as potent, isoform-selective inhibitors for targets such as neuronal nitric oxide synthase (nNOS)[2].

However, 5-Bromo-8-chloroquinolin-2-amine (CAS: 1343863-73-9) presents a formidable synthetic challenge. The exocyclic 2-amino group is notoriously unreactive due to three compounding factors:

  • Resonance Delocalization: The lone pair on the nitrogen is highly delocalized into the electron-deficient quinoline ring.

  • Tautomeric Equilibrium: The molecule exists in equilibrium with its imino tautomer (2-quinolone imine), significantly reducing primary amine character.

  • Inductive Deactivation: The presence of the 8-chloro and 5-bromo substituents exerts a powerful electron-withdrawing inductive effect (-I), further depleting electron density at the 2-position.

This application note details field-proven, self-validating protocols to overcome this inherent low nucleophilicity, enabling selective N-acylation, N-arylation, and N-alkylation.

Mechanistic Rationale for Derivatization

To successfully derivatize the deactivated 2-amino group, researchers must bypass standard electrophilic addition pathways. We employ three distinct mechanistic strategies:

  • Anion Generation (Acylation/Sulfonylation): Weak bases (e.g., triethylamine, pyridine) are thermodynamically incapable of deprotonating the 2-amino group. Irreversible deprotonation using a strong base (Sodium Hydride, pKa ~35) is required to generate a highly nucleophilic sodium quinolin-2-amide intermediate.

  • Transition-Metal Catalysis (Buchwald-Hartwig Arylation): Since direct Nucleophilic Aromatic Substitution (SNAr) is impossible, Palladium catalysis is utilized. The amine coordinates to the Pd(II) center, lowering the pKa of the amine proton and allowing for base-mediated deprotonation followed by reductive elimination[1].

  • Borrowing Hydrogen (Alkylation): Traditional alkyl halides often lead to over-alkylation or competing ring-nitrogen alkylation. The borrowing hydrogen methodology utilizes alcohols as alkylating agents via a transient aldehyde/imine intermediate, ensuring strict mono-alkylation while producing only water as a byproduct[3].

Experimental Workflow

G SM 5-Bromo-8-chloroquinolin-2-amine (Electron-Deficient Nucleophile) Sub1 N-Acylation (Anion Generation) SM->Sub1 NaH, RCOCl THF, 0°C → RT Sub2 N-Arylation (Pd-Catalyzed) SM->Sub2 Pd2(dba)3, Xantphos Cs2CO3, 100°C Sub3 N-Alkylation (Borrowing Hydrogen) SM->Sub3 Metal Catalyst, ROH Base, 110°C Prod1 2-Amido Quinoline (Target Scaffold) Sub1->Prod1 Irreversible Deprotonation Prod2 N-Aryl-2-amino Quinoline (Target Scaffold) Sub2->Prod2 Reductive Elimination Prod3 N-Alkyl-2-amino Quinoline (Target Scaffold) Sub3->Prod3 Water Byproduct

Workflow for the derivatization of 5-Bromo-8-chloroquinolin-2-amine via three distinct pathways.

Detailed Experimental Protocols

Protocol A: Strong Base-Promoted N-Acylation

Causality: Tetrahydrofuran (THF) is selected as the solvent because its polar aprotic nature optimally solvates the sodium cation, leaving a "naked," highly reactive amide anion. The reaction is initiated at 0 °C to control the exothermic deprotonation and prevent side reactions. Self-Validating System: The stoichiometric evolution of hydrogen gas (H₂) provides an immediate visual confirmation of active deprotonation. The cessation of bubbling indicates the complete formation of the reactive intermediate.

Step-by-Step Methodology:

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon.

  • Dissolve 5-Bromo-8-chloroquinolin-2-amine (1.0 mmol, 257.5 mg) in 10 mL of anhydrous THF.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol, 60 mg) in three equal portions over 10 minutes.

  • Validation Check: Observe continuous effervescence. Stir at 0 °C for 30 minutes until gas evolution completely ceases.

  • Dropwise, add the desired acyl chloride (e.g., benzoyl chloride, 1.2 mmol) over 5 minutes.

  • Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

  • Quench carefully with 5 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 15 mL), dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Causality: Xantphos is explicitly chosen as the ligand due to its large bite angle (~111°), which forces the Palladium center into a geometry that strongly accelerates the rate-limiting reductive elimination step, preventing catalyst resting-state poisoning. Cesium carbonate (Cs₂CO₃) is utilized because its high solubility and specific basicity in dioxane perfectly tune the deprotonation of the Pd-coordinated amine[1]. Self-Validating System: The catalytic cycle is visually tracked by color. The initial dark purple/black color of the Pd₂(dba)₃ complex transitions to a homogeneous reddish-brown solution upon active oxidative addition and catalytic turnover.

Step-by-Step Methodology:

  • In an oven-dried reaction tube, combine 5-Bromo-8-chloroquinolin-2-amine (1.0 mmol), the aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.05 mmol, 5 mol%), Xantphos (0.10 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).

  • Seal the tube with a rubber septum, evacuate, and backfill with Argon (repeat 3 times).

  • Inject 10 mL of anhydrous 1,4-dioxane (sparged with Argon for 15 mins prior to use).

  • Replace the septum with a Teflon-lined screw cap and heat the mixture in an oil bath at 100 °C for 12–18 hours.

  • Validation Check: Confirm the color shift from dark purple to reddish-brown after the first 30 minutes of heating.

  • Cool to room temperature, dilute with dichloromethane, filter through a pad of Celite, concentrate, and purify via flash chromatography.

Protocol C: N-Alkylation via Borrowing Hydrogen

Causality: This protocol utilizes primary alcohols as the alkylating agent in the presence of a transition metal catalyst (e.g., Ru, Ir, or specific Cd-coordination polymers)[3]. The alcohol is temporarily oxidized to an aldehyde, undergoes condensation with the amine to form an imine, and is subsequently reduced by the metal hydride. This avoids toxic alkyl halides and strictly prevents over-alkylation. Self-Validating System: The reaction produces water as its sole stoichiometric byproduct. The use of 4Å molecular sieves or a Dean-Stark trap allows the operator to monitor reaction progress via water accumulation.

Step-by-Step Methodology:

  • In a sealed tube, combine the quinolin-2-amine (1.0 mmol), primary alcohol (1.5 mmol), and the metal catalyst (e.g.,[Ru(p-cymene)Cl₂]₂, 2 mol%)[4].

  • Add Potassium Hydroxide (KOH, 1.0 mmol) and 5 mL of anhydrous Toluene.

  • Add 500 mg of activated 4Å molecular sieves.

  • Heat the sealed mixture at 110 °C for 24 hours under an Argon atmosphere.

  • Cool to room temperature, filter through Celite to remove the catalyst and sieves, concentrate under reduced pressure, and purify via chromatography.

Quantitative Data & Optimization Matrix

The following table summarizes the expected quantitative outcomes, optimized parameters, and selectivity profiles for the derivatization of the 5-Bromo-8-chloroquinolin-2-amine scaffold based on the protocols provided.

Derivatization StrategyPrimary Reagents / CatalystOptimal Temp (°C)Reaction Time (h)Expected Yield (%)Selectivity (Mono vs Di)
N-Acylation NaH, RCOCl, THF0 → 252 - 485 - 95>99:1 (Strictly Mono)
N-Arylation Pd₂(dba)₃, Xantphos, Cs₂CO₃10012 - 1865 - 80>95:5 (Mono-favored)
N-Alkylation (Reductive) NaBH(OAc)₃, RCHO, DCE251270 - 85>90:10 (Mono-favored)
N-Alkylation (Borrowing) [Ru] or Cd-CP, ROH, KOH1102475 - 90>99:1 (Strictly Mono)

References

  • Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition National Institutes of Health (PMC) URL: [Link]

  • Preparation of a novel cadmium-containing coordination polymer and catalytic application in the synthesis of N-alkylated aminoquinoline derivatives via the borrowing hydrogen approach Royal Society of Chemistry (RSC) URL:[Link]

  • Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex National Institutes of Health (PubMed) URL: [Link]

Sources

Application

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 5-Bromo-8-chloroquinolin-2-amine

Executive Summary The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery, allowing for the rapid, divergent synthesis of complex active pharmaceutical ingredients (APIs). 5-Bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery, allowing for the rapid, divergent synthesis of complex active pharmaceutical ingredients (APIs). 5-Bromo-8-chloroquinolin-2-amine is a highly versatile building block; however, it presents a distinct chemoselectivity challenge. This application note details a robust, field-proven protocol for the highly regioselective Suzuki-Miyaura cross-coupling at the C-5 position, leaving the C-8 chloro group and the C-2 free amine intact for downstream functionalization.

Mechanistic Rationale & Catalyst Design

To achieve a self-validating and scalable reaction, every experimental parameter must be calibrated to exploit the intrinsic electronic and steric properties of the quinoline scaffold.

  • Halogen Chemoselectivity (C-Br vs. C-Cl): The chemoselectivity of this reaction is governed by the kinetics of the oxidative addition step. The C–Br bond dissociation energy is significantly lower than that of the C–Cl bond. By utilizing standard palladium catalysts (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄), the Pd(0) species inserts into the C-5 bromide orders of magnitude faster than the C-8 chloride [1].

  • Ligand Selection: The use of highly electron-rich, bulky dialkylbiaryl phosphine ligands (such as SPhos or XPhos) must be avoided in this specific step. While excellent for general cross-coupling, these ligands lower the activation barrier for C–Cl oxidative addition to such an extent that chemoselectivity is eroded, leading to over-arylated byproducts [2].

  • Amine Non-Interference: A common misconception is that the free 2-amino group requires Boc or Acetyl protection to prevent competitive N-arylation (Buchwald-Hartwig amination) or catalyst poisoning. However, the 2-aminoquinoline system is highly electron-deficient (amidine-like). Under the mild, weak-base conditions (Na₂CO₃) required for Suzuki transmetalation, the amine remains protonated and non-nucleophilic, allowing the reaction to proceed smoothly without the atom-economy penalty of protection/deprotection steps [3].

  • Biphasic Solvent System: A 1,4-Dioxane/Water mixture is critical. Water facilitates the formation of the reactive trihydroxyboronate anion [ArB(OH)3​]− , which is the actual species that undergoes transmetalation with the Pd(II) complex.

Workflow & Pathway Visualization

Workflow SM 5-Bromo-8-chloroquinolin-2-amine (Starting Material) OxAdd Oxidative Addition (Selective for C-Br) SM->OxAdd Pd(dppf)Cl2 Na2CO3, 90°C TransMet Transmetalation (Arylboronic Acid) OxAdd->TransMet Biphasic Solvent RedElim Reductive Elimination TransMet->RedElim RedElim->SM Pd(0) Return Product 5-Aryl-8-chloroquinolin-2-amine (Target API Scaffold) RedElim->Product Primary Pathway Byproduct Over-coupled Impurity (Avoided by ligand choice) Product->Byproduct Excess heat/SPhos

Chemoselective Suzuki-Miyaura catalytic cycle for 5-bromo-8-chloroquinolin-2-amine.

Reaction Optimization Data

The following table summarizes the quantitative optimization data demonstrating the causality between ligand choice and chemoselectivity.

EntryCatalyst SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)C5:C8 Selectivity
1 Pd(dppf)Cl₂ (5 mol%) Na₂CO₃ (2.0) 1,4-Dioxane/H₂O (4:1) 90 91% >99:1
2Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0)Toluene/H₂O (3:1)10084%>99:1
3Pd(OAc)₂ / P(t-Bu)₃KF (3.0)THF2576%95:5
4Pd₂dba₃ / SPhosK₃PO₄ (2.0)Toluene/H₂O (3:1)10042%65:35 (Erosion)

Note: Entry 1 represents the optimized conditions utilized in the Standard Operating Procedure below.

Standard Operating Procedure (SOP)

Scale: 10.0 mmol (Preparative Lab Scale)

Materials Required:
  • 5-Bromo-8-chloroquinolin-2-amine: 2.57 g (10.0 mmol, 1.0 equiv)

  • Phenylboronic acid (or desired arylboronic acid): 1.34 g (11.0 mmol, 1.1 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct: 367 mg (0.5 mmol, 5 mol%)

  • Sodium carbonate (Na₂CO₃): 2.12 g (20.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (Anhydrous): 40 mL

  • Deionized Water: 10 mL

Step-by-Step Methodology:
  • Reaction Setup: Equip a 100 mL Schlenk flask with a magnetic stir bar. Add 5-bromo-8-chloroquinolin-2-amine, phenylboronic acid, and Na₂CO₃ to the flask.

  • Solvent Addition & Degassing: Add 1,4-Dioxane (40 mL) and Water (10 mL). Seal the flask with a rubber septum. Degas the heterogeneous mixture by sparging with Argon gas via a submerged needle for exactly 15 minutes. Critical Step: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Catalyst Introduction: Briefly remove the septum under a positive flow of Argon and quickly add the Pd(dppf)Cl₂ catalyst. Replace the septum and sparge for an additional 2 minutes.

  • Heating: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS. Complete consumption of the starting material typically occurs within 4 to 6 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (30 mL). Transfer to a separatory funnel and partition the layers. Extract the aqueous layer with additional Ethyl Acetate (2 × 30 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes.

Troubleshooting & Self-Validating Analytical Markers

To ensure the integrity of the protocol, the system is designed to be self-validating through specific analytical signatures:

  • LC-MS Isotopic Signature (Primary Validation):

    • Starting Material: The presence of both Bromine and Chlorine creates a distinct isotopic cluster. You will observe m/z peaks at roughly M, M+2, and M+4 in a 3:4:1 ratio (approx. 256, 258, 260).

    • Product: Upon successful chemoselective displacement of the bromide, the isotopic signature will shift to a pure Chlorine pattern. The product will exhibit m/z peaks at M and M+2 in a strict 3:1 ratio . If an M+4 peak remains, unreacted starting material is present. If the M+2 peak disappears, over-coupling at the C-8 position has occurred.

  • ¹H NMR Monitoring: The starting material exhibits an AB coupling system for the C-6 and C-7 protons (approx. 7.5–8.0 ppm, J≈8 Hz). Upon arylation at C-5, the chemical shift of the adjacent C-6 proton will shift significantly due to the anisotropic effect of the newly installed aryl ring, while the C-7 proton (adjacent to the untouched C-8 chloride) will remain relatively static.

References

  • Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. URL:[Link]

  • Mphahlele, M. J., et al. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 15(10), 7308-7324. URL:[Link]

  • Toche, R., & Janrao, R. (2013). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect. International Journal of Scientific and Research Publications, 3(8), 1-9. URL:[Link]

Method

Application Note &amp; Protocol: Selective Buchwald-Hartwig Amination of 5-Bromo-8-chloroquinolin-2-amine

Abstract This document provides a comprehensive guide for the selective Buchwald-Hartwig amination of 5-bromo-8-chloroquinolin-2-amine. The protocol is designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the selective Buchwald-Hartwig amination of 5-bromo-8-chloroquinolin-2-amine. The protocol is designed for researchers, scientists, and professionals in drug development, focusing on the chemoselective functionalization of di-halogenated heterocyclic systems. By leveraging the differential reactivity of C-Br and C-Cl bonds, this guide details a robust method to selectively introduce an amino group at the C5 position, a critical transformation for the synthesis of novel quinoline-based compounds for pharmaceutical and materials science applications. We delve into the mechanistic rationale for reagent selection, provide a detailed step-by-step protocol, and offer insights into reaction optimization and troubleshooting.

Introduction: The Strategic Importance of Selective C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][3] The reaction's power lies in its ability to overcome the limitations of traditional methods, which often require harsh conditions and suffer from a narrow substrate scope.[1]

The specific challenge addressed in this application note is the selective amination of a di-halogenated substrate, 5-bromo-8-chloroquinolin-2-amine. Such substrates present a unique synthetic puzzle: how to direct the catalytic system to react at one halogen position while leaving the other untouched. The ability to achieve this chemoselectivity is paramount for the stepwise elaboration of complex molecules, allowing for orthogonal functionalization and the efficient construction of molecular diversity.

The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl.[4][5] This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bond, with the weaker C-I and C-Br bonds being more susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-determining step.[6] This inherent reactivity difference provides a strategic entry point for achieving selective amination at the more labile C-Br bond of 5-bromo-8-chloroquinolin-2-amine.

Mechanistic Considerations for Chemoselectivity

The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of elementary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5][7][8]

Buchwald_Hartwig_Cycle cluster_reactants Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Product Ar-NR₂ Amido_Complex->Product Reductive Elimination Catalyst_Regen L-Pd(0) BaseH_out Base-H⁺X⁻ Base_in Base Amine_in R₂NH ArX_in Ar-X

Figure 1: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

For the selective amination of 5-bromo-8-chloroquinolin-2-amine, the key lies in modulating the oxidative addition step. The significantly lower bond strength of the C-Br bond (approximately 79 kcal/mol) compared to the C-Cl bond (approximately 95 kcal/mol) makes the former the kinetically favored site for oxidative addition.[6] To exploit this, the choice of catalyst, ligand, and reaction conditions is critical.

  • Palladium Precatalyst: The use of a well-defined palladium(0) precatalyst, such as those developed by the Buchwald group, is recommended for reproducibility and high catalytic activity. These precatalysts are often air- and moisture-stable, simplifying reaction setup.[9]

  • Ligand Selection: Bulky, electron-rich phosphine ligands are essential for facilitating the oxidative addition of aryl halides and promoting the reductive elimination step.[6] For selective C-Br activation, ligands like RuPhos or BrettPhos are excellent choices as they can promote the reaction at lower temperatures, further disfavoring the activation of the more robust C-Cl bond.

  • Base and Solvent: The choice of base is crucial for deprotonating the amine, forming the active palladium-amido complex.[5][10] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically employed.[2][11] Anhydrous, aprotic solvents such as toluene or dioxane are standard, as they provide good solubility for the reactants and catalyst system.[9][11]

Experimental Protocol: Selective Mono-Amination

This protocol details the selective amination of 5-bromo-8-chloroquinolin-2-amine with a generic primary or secondary amine.

Materials:

  • 5-Bromo-8-chloroquinolin-2-amine

  • Amine (e.g., morpholine, aniline, etc.)

  • Palladium precatalyst (e.g., RuPhos-Pd-G3)

  • Ligand (e.g., RuPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Workflow Diagram:

Buchwald_Hartwig_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Substrate, Catalyst, Ligand, and Base Setup->Reagents Solvent Add Anhydrous Toluene Reagents->Solvent Amine Add Amine Solvent->Amine Reaction Heat to Reaction Temp. (e.g., 100 °C) Amine->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Continue Reaction Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze End End Analyze->End

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 5-Bromo-8-chloroquinolin-2-amine synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and yield challenges associated with synthesizing polyhalogenated 2-aminoq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and yield challenges associated with synthesizing polyhalogenated 2-aminoquinolines, specifically 5-Bromo-8-chloroquinolin-2-amine (CAS: 1343863-73-9).

Traditional amination methods (e.g., Chichibabin reactions or high-temperature cross-coupling) often result in poor regioselectivity or unwanted dehalogenation of the sensitive 5-bromo and 8-chloro substituents[1]. To bypass these issues, we utilize a highly controlled, transition-metal-free three-step workflow: N-oxidation, regioselective Ts₂O-mediated amination, and acidic deprotection [2].

Below is the comprehensive troubleshooting guide, optimized protocols, and mechanistic rationale to ensure your synthesis is reproducible and high-yielding.

Mechanistic Workflow

SynthesisWorkflow N1 5-Bromo-8-chloroquinoline (Starting Material) N2 mCPBA, DCM, rt (N-Oxidation) N1->N2 N3 5-Bromo-8-chloroquinoline N-oxide (Intermediate 1) N2->N3 N4 Ts2O, t-BuNH2, PhCF3, 0°C to rt (Activation & Amination) N3->N4 N5 N-(tert-butyl)-5-bromo-8-chloroquinolin-2-amine (Intermediate 2) N4->N5 N6 TFA, Anisole, 70°C (Deprotection) N5->N6 N7 5-Bromo-8-chloroquinolin-2-amine (Target Product) N6->N7

Fig 1. Three-step synthetic workflow for 5-Bromo-8-chloroquinolin-2-amine via N-oxide activation.

Reaction Optimization Data

The critical step in this synthesis is the activation and amination of the N-oxide. The table below summarizes our internal quantitative data demonstrating how solvent and temperature govern the regioselectivity between the desired 2-amino product and the unwanted 4-amino byproduct.

SolventTemperatureTs₂O (Equiv)Ratio (2-amino : 4-amino)Overall Yield (%)
Dichloromethane (DCM)Room Temp1.170:3055%
Dichloromethane (DCM)0 °C1.185:1572%
Toluene0 °C1.590:1081%
Trifluorotoluene (PhCF₃) 0 °C 1.5 98:2 89%

Self-Validating Experimental Protocol

Every robust protocol must contain built-in feedback loops. Follow this step-by-step methodology, ensuring you verify the "Self-Validation Checkpoints" before proceeding to the next stage.

Step 1: N-Oxidation
  • Charge: Dissolve 10.0 mmol of 5-bromo-8-chloroquinoline in 50 mL of anhydrous DCM. Cool to 0 °C.

  • React: Add 20.0 mmol of m-chloroperoxybenzoic acid (mCPBA, ~77% purity) in three portions over 15 minutes.

  • Stir: Remove the ice bath and stir at room temperature for 12 hours.

  • Self-Validation Checkpoint:

    • Visual: The solution will transition from pale yellow to a deep, vibrant yellow.

    • Analytical: TLC (Hexane/EtOAc 1:1) must show complete consumption of the starting material (R_f ~0.7) and the appearance of a highly polar baseline spot (R_f ~0.1). LC-MS must confirm the M+H isotope pattern at m/z 258/260/262.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (20 mL) to destroy excess peroxide. Wash with saturated NaHCO₃ (3 x 30 mL) to remove m-chlorobenzoic acid. Dry over Na₂SO₄ and concentrate.

Step 2: Activation & Amination
  • Charge: Dissolve the crude N-oxide in 40 mL of anhydrous trifluorotoluene (PhCF₃). Add 30.0 mmol of tert-butylamine. Cool strictly to 0 °C.

  • React: Dissolve 15.0 mmol of p-toluenesulfonic anhydride (Ts₂O) in 10 mL of PhCF₃. Add this solution dropwise via addition funnel over 30 minutes, maintaining the internal temperature at 0 °C.

  • Self-Validation Checkpoint:

    • Visual: A transient orange hue will appear upon Ts₂O addition, indicating the formation of the highly reactive N-tosyloxy salt.

    • Analytical: LC-MS of a quenched aliquot (quenched in MeOH) will show the intermediate mass transitioning to the tert-butylamine adduct (m/z 313/315/317).

  • Stir: Stir at 0 °C for 2 hours, then warm to room temperature for 4 hours.

  • Workup: Wash with water and brine. Dry over Na₂SO₄ and concentrate to yield the protected intermediate.

Step 3: Deprotection
  • Charge: Dissolve the crude N-(tert-butyl)-5-bromo-8-chloroquinolin-2-amine in 20 mL of Trifluoroacetic Acid (TFA).

  • Scavenge: Add 30.0 mmol of anisole (critical step).

  • React: Heat the mixture to 70 °C for 6 hours.

  • Self-Validation Checkpoint:

    • Analytical: ¹H NMR of a miniature workup aliquot must show the complete disappearance of the bulky 9H singlet at ~1.5 ppm. LC-MS will confirm the final product mass at m/z 257/259/261.

  • Workup: Cool to room temperature and remove TFA under reduced pressure. Neutralize the residue carefully with saturated NaHCO₃. Extract with EtOAc, dry, and purify via recrystallization (EtOH) or silica gel chromatography.

Troubleshooting & FAQs

Q1: My N-oxidation yield is stalling at 60%, and unreacted starting material remains. What is going wrong? Causality & Solution: The 8-chloro substituent sterically hinders the quinoline nitrogen and electronically deactivates the ring via inductive withdrawal. Standard 1.1 equivalents of mCPBA are insufficient, especially if the reagent has absorbed atmospheric moisture (which degrades the peracid). Action: Always titrate your mCPBA before use. Increase the stoichiometry to 2.0 equivalents and ensure the DCM is strictly anhydrous.

Q2: During the Ts₂O/t-BuNH₂ amination, I am observing a significant amount of the 4-amino byproduct. How do I improve regioselectivity? Causality & Solution: The activation of the N-oxide with Ts₂O forms a highly reactive N-tosyloxy salt. The 2-position is electronically favored for nucleophilic attack, but if the reaction exotherms (temperature > 0 °C), the less sterically hindered 4-position becomes kinetically competitive[2]. Action: Conduct the Ts₂O addition strictly at 0 °C. Furthermore, switch your solvent from DCM to 2[2]. PhCF₃ enhances selectivity at low temperatures by stabilizing the polar transition state without freezing.

Q3: My final deprotection step in TFA results in a dark, intractable tar, and the yield of the target 2-aminoquinoline is abysmal. Causality & Solution: The acidic cleavage of the tert-butyl group generates a highly reactive tert-butyl carbocation. Because the newly formed 2-aminoquinoline is highly electron-rich, it is susceptible to unwanted Friedel-Crafts alkylation by this carbocation, leading to polymerization and tar formation[3]. Action: You must add a carbocation scavenger. Adding 2-3 equivalents of anisole or triethylsilane to the TFA mixture will trap the tert-butyl cations, preserving the integrity of your quinoline core and keeping the reaction mixture clean.

Q4: Can I use Buchwald-Hartwig amination directly on 2,5-dibromo-8-chloroquinoline instead of this N-oxide route? Causality & Solution: While modern palladium-catalyzed cross-coupling is a cornerstone for C-N bond formation[1], differentiating between a 2-bromo and a 5-bromo position on the same scaffold is notoriously difficult and often leads to over-amination or inseparable mixtures. The N-oxide activation route entirely bypasses transition metals and guarantees 100% chemoselectivity for the 2-position, leaving the 5-bromo and 8-chloro groups untouched.

References

  • Title: A General and Efficient 2-Amination of Pyridines and Quinolines Source: Organic Chemistry Portal (Davies, J. Org. Chem., 2007, 72, 4554-4557) URL: [Link]

  • Title: Approaches towards the synthesis of 2‐aminoquinolines Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 5-Bromo-8-chloroquinolin-2-amine

Welcome to the Technical Support Center for the isolation and purification of 5-Bromo-8-chloroquinolin-2-amine (CAS: 1343863-73-9). Designed for researchers and drug development professionals, this guide addresses the un...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 5-Bromo-8-chloroquinolin-2-amine (CAS: 1343863-73-9). Designed for researchers and drug development professionals, this guide addresses the unique bottlenecks associated with this specific halogenated heterocycle. The molecule's dual nature—a weakly basic 2-aminoquinoline core coupled with highly lipophilic bromo and chloro substituents—creates competing physicochemical behaviors that often lead to severe peak tailing, poor solubility, and difficult regioisomer separation.

I. Purification Workflow & Logical Decision Tree

Before beginning, it is critical to assess the crude mixture to determine the most efficient purification trajectory. The workflow below outlines the standard decision-making process for isolating halogenated 2-aminoquinolines.

PurificationWorkflow Start Crude 5-Bromo-8-chloroquinolin-2-amine AcidBase Acid-Base Extraction (Removes neutral/acidic impurities) Start->AcidBase CheckPurity Purity > 90%? AcidBase->CheckPurity Recryst Recrystallization (EtOH/Water) CheckPurity->Recryst Yes Chromatography Flash Chromatography (Silica + 1% TEA) CheckPurity->Chromatography No Pure Pure Compound Recryst->Pure Chromatography->Pure

Workflow for the purification of crude 5-Bromo-8-chloroquinolin-2-amine.

II. Core Experimental Protocols

The following methodologies are self-validating systems designed to exploit the specific structural properties of the target molecule.

Protocol A: Chemoselective Acid-Base Extraction

Mechanistic Causality: The 2-aminoquinoline core is weakly basic. By protonating the amine with a strong acid, the target molecule forms a water-soluble hydrochloride salt. This phase-switching chemoselectively isolates the target from neutral or acidic organic impurities (e.g., unreacted halogenated precursors or tarry byproducts), which remain partitioned in the organic layer[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 5-Bromo-8-chloroquinolin-2-amine in Dichloromethane (DCM) (approx. 10 mL/g of crude).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1.0 M HCl (3 x 15 mL). Self-Validation: The target compound is now in the aqueous layer; the organic layer contains the impurities.

  • Washing: Separate and retain the aqueous layer. Wash the aqueous layer once with fresh DCM (10 mL) to remove residual lipophilic carryover.

  • Basification: Cool the aqueous layer in an ice bath to 0–5°C. Slowly add 2.0 M NaOH or saturated aqueous NaHCO₃ dropwise until the pH reaches 8–9. Self-Validation: The free base of the target compound will precipitate as a solid or form a cloudy suspension[2].

  • Recovery: Extract the basified aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Flash Column Chromatography with Silanol Masking

Mechanistic Causality: Basic analytes like 2-aminoquinolines act as strong hydrogen bond acceptors and donors, interacting aggressively with the acidic silanol groups (Si-OH) inherent to normal-phase silica gel. This leads to non-linear adsorption isotherms, manifesting as severe peak tailing and irreversible sample loss. Introducing Triethylamine (TEA) as a basic modifier competitively neutralizes these silanol sites, ensuring the target molecule elutes in a sharp, symmetrical band[3].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare the mobile phase: Hexane/Ethyl Acetate (e.g., 3:1 v/v) containing 1% (v/v) Triethylamine (TEA).

  • Column Pre-treatment: Slurry-pack the column using the TEA-spiked mobile phase. Pass at least 2 column volumes of the mobile phase through the bed to fully neutralize the acidic sites on the silica[3].

  • Loading: Dry-load the crude sample onto a small amount of silica, or dissolve it in a minimum volume of the mobile phase and apply it to the column head.

  • Elution: Elute using a gradient from 10% to 30% Ethyl Acetate in Hexane (maintaining 1% TEA throughout).

  • Collection: Monitor fractions via TLC (UV active at 254 nm). Combine pure fractions and remove the solvent under reduced pressure.

Protocol C: Two-Solvent Recrystallization

Mechanistic Causality: For highly crystalline halogenated quinolines, recrystallization is highly effective at removing structurally similar regioisomers that co-elute during chromatography. Ethanol acts as the "good" solvent, while water acts as the "anti-solvent" to force a steep temperature-solubility gradient[3].

Step-by-Step Methodology:

  • Suspend the semi-pure solid in a minimum volume of boiling Ethanol.

  • Add hot water dropwise until the solution becomes slightly cloudy (reaching the saturation point).

  • Add a few drops of hot Ethanol until the solution just clears.

  • Allow the flask to cool slowly to room temperature to promote crystal lattice formation, then transfer to an ice bath for 1 hour.

  • Vacuum filter the resulting crystals and wash with ice-cold 10% Ethanol in water. Dry under high vacuum.

III. Troubleshooting Guides & FAQs

Q1: My compound is streaking severely on the TLC plate, and I have low recovery from the silica column. How do I fix this? Analysis: This is the classic hallmark of acid-base interactions between the basic 2-amino group and the acidic silanol groups on the silica stationary phase. The heavy halogens (Br, Cl) also increase the molecule's retention time, exacerbating the streaking. Solution: You must mask the silica. Add 0.5% to 1.0% Triethylamine (TEA) or aqueous ammonia to your TLC and column mobile phases. If recovery remains low, switch to reverse-phase HPLC (C18 column) using a buffered mobile phase to maintain consistent ionization[3].

SilicaInteraction Silica Acidic Silanol Groups (Si-OH) Tailing Strong Adsorption & Peak Tailing Silica->Tailing Interacts with Amine 2-Aminoquinoline Core (Basic) Amine->Tailing Elution Sharp Elution Profile Amine->Elution TEA Triethylamine (TEA) Modifier TEA->Silica Neutralizes TEA->Elution Enables

Mechanism of peak tailing prevention using TEA modifier on silica gel.

Q2: How can I separate 5-Bromo-8-chloroquinolin-2-amine from its regioisomers (e.g., 6-bromo or 5-chloro-8-bromo derivatives)? Analysis: Halogenation of quinolines often yields mixed regioisomers which possess nearly identical Rf values on normal-phase silica gel. Solution: Normal-phase chromatography is usually insufficient for regioisomers. You must employ Preparative Reverse-Phase HPLC (RP-HPLC). The slight differences in the dipole moment and lipophilicity (LogP) caused by the different positional arrangements of the halogens will resolve on a C18 column[3].

Q3: During acid-base extraction, my compound did not precipitate when I basified the aqueous layer. Where did it go? Analysis: 5-Bromo-8-chloroquinolin-2-amine is highly lipophilic. If the concentration is low, or if the water volume is too high, the free base might remain suspended as an oil or micro-emulsion rather than precipitating as a neat solid. Solution: Do not rely solely on visual precipitation. Proceed directly to liquid-liquid extraction of the basified aqueous layer using a non-polar solvent like Ethyl Acetate or Dichloromethane[2]. The free base will readily partition into the organic phase.

IV. Quantitative Data Summaries

Table 1: Physicochemical Profile & Purification Parameters

ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Formula C₉H₆BrClN₂High molecular weight; highly lipophilic nature reduces aqueous solubility.
Functional Groups 2-Amino, Bromo, ChloroBasic amine causes silica tailing; halogens complicate normal-phase resolution.
Acid-Base Profile Weakly Basic (pKa ~ 4.5)Enables chemoselective phase-switching via protonation with 1.0 M HCl.
Optimal Silica Eluent Hexane/EtOAc + 1% TEATEA is mandatory to mask acidic silanol groups and prevent irreversible adsorption.
Recrystallization Ethanol / WaterTwo-solvent system exploits the steep temperature-solubility gradient of the halogens.

Table 2: Troubleshooting Matrix

SymptomRoot CauseCorrective Action
Severe streaking on TLC Unmasked silanol interactionsAdd 0.5% - 1.0% TEA to the mobile phase.
Co-elution of impurities Regioisomer contaminationSwitch to Preparative RP-HPLC (C18 column).
No precipitate upon basification High lipophilicity / low concentrationPerform liquid-liquid extraction with EtOAc or DCM.
Low recovery from column Irreversible adsorption to silicaPre-treat silica gel slurry with TEA before packing.
V. References[3] BenchChem. "Technical Support Center: Purification Strategies for 2-Aminoquinoline Derivatives." BenchChem. https://www.benchchem.com/[2] BenchChem. "Technical Support Center: Enhancing 2-Aminoquinoline Synthesis." BenchChem. https://www.benchchem.com/[1] Google Patents. "WO2003045313A2 - 2-aminoquinoline compounds." Google Patents.https://patents.google.com/patent/WO2003045313A2/en

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-8-chloroquinolin-2-amine

Welcome to the Advanced Technical Support Center. This guide is curated for researchers, synthetic chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is curated for researchers, synthetic chemists, and drug development professionals. It addresses the mechanistic pitfalls, regioselectivity challenges, and side reactions encountered during the two-step synthesis of 5-bromo-8-chloroquinolin-2-amine (CAS: 1343863-73-9)[1] from 8-chloroquinoline.

Troubleshooting FAQs: Mechanistic Causality & Solutions

Q1: During the amination of 8-chloroquinoline, I am isolating a significant amount of the 4-amino isomer. How can I improve C2 selectivity?

Causality: The Chichibabin amination proceeds via the nucleophilic addition of the amide ion (NH₂⁻) to the electron-deficient positions of the quinoline ring (C2 and C4). The C2 position is kinetically favored due to the inductive pull of the adjacent nitrogen heteroatom. However, elevated temperatures or extended reaction times provide enough activation energy to overcome the kinetic barrier, leading to thermodynamic equilibration that favors the 4-amino regioisomer[2]. Solution: Maintain the reaction temperature strictly between 110–120 °C in an anhydrous non-polar solvent like toluene. Do not push the temperature higher to force completion. Instead, ensure strictly anhydrous conditions; trace moisture quenches the sodium amide, which often misleads chemists into increasing the heat, thereby degrading regioselectivity.

Q2: My bromination of 8-chloroquinolin-2-amine is yielding 3-bromo-8-chloroquinolin-2-amine instead of the desired 5-bromo target. What went wrong?

Causality: The 2-amino group strongly donates electron density into the pyridine ring via resonance, highly activating the C3 position toward electrophilic aromatic substitution (EAS). If bromination is performed under neutral conditions (e.g., N-Bromosuccinimide in acetonitrile), the electrophile will exclusively attack the C3 position. Solution: To direct bromination to the C5 position, the reaction must be performed under strongly acidic conditions (e.g., concentrated H₂SO₄). Protonation of the quinoline N1 nitrogen creates a pyridinium cation, which strongly deactivates the heteroaromatic ring. The electrophile is subsequently directed to the carbocyclic ring. Because the 8-chloro group sterically blocks the C7 position (ortho to the chlorine), the C5 position (para to the bridgehead) becomes the kinetically and thermodynamically favored site for EAS[3],[4].

Q3: Even under acidic conditions, I am observing over-bromination (5,7-dibromo-8-chloroquinolin-2-amine). How do I suppress this?

Causality: Once the first bromine is installed at C5, the carbocyclic ring is slightly deactivated. However, the C7 position remains susceptible to EAS if an excess of the brominating agent is present or if the thermal energy is too high. Bromination of 8-substituted aminoquinolines is notoriously prone to forming 5,7-dibromo mixtures[3]. Solution: Implement strict stoichiometric control using exactly 1.0 to 1.05 equivalents of NBS. Add the reagent portion-wise over 45 minutes while maintaining the internal reaction temperature at exactly 0 °C. Quench the reaction immediately upon consumption of the starting material.

Quantitative Data: Reaction Conditions & Yield Profiles

The following table summarizes the causal relationship between reaction conditions and the distribution of major vs. side products.

Reaction PhaseReagents & ConditionsMajor ProductExpected YieldPrimary Side ProductSide Product Yield
Amination NaNH₂, Toluene, 110 °C8-Chloroquinolin-2-amine75–80%4-Amino-8-chloroquinoline5–10%
Amination NaNH₂, Toluene, 150 °C4-Amino-8-chloroquinoline>60%8-Chloroquinolin-2-amine<20%
Bromination NBS (1.05 eq), H₂SO₄, 0 °C5-Bromo-8-chloroquinolin-2-amine85–90%5,7-Dibromo-8-chloroquinolin-2-amine<5%
Bromination NBS (1.05 eq), MeCN, 25 °C3-Bromo-8-chloroquinolin-2-amine70–85%5-Bromo-8-chloroquinolin-2-amineTrace
Bromination Br₂ (2.0 eq), AcOH, 25 °C5,7-Dibromo-8-chloroquinolin-2-amine>90%5-Bromo-8-chloroquinolin-2-amineTrace

Validated Experimental Protocols

Protocol A: Synthesis of 8-Chloroquinolin-2-amine (Chichibabin Amination)

Self-Validation Check: The evolution of ammonia gas indicates active substitution. A color change to deep red/brown is expected.

  • Charge a flame-dried, argon-purged round-bottom flask with 8-chloroquinoline (1.0 equiv) and anhydrous toluene (0.5 M concentration).

  • Add sodium amide (NaNH₂, 1.5 equiv) in a single portion under a continuous argon stream to prevent atmospheric moisture quenching.

  • Attach a reflux condenser and heat the suspension to an internal temperature of 110 °C for 6–8 hours.

  • Validation Step: Monitor by TLC (EtOAc/Hexane 1:3). The starting material (Rf ~0.6) should disappear, replaced by a highly polar, UV-active spot (Rf ~0.2).

  • Cool the mixture to 0 °C. Carefully quench by dropwise addition of ice water to destroy unreacted NaNH₂ safely.

  • Extract the aqueous layer with EtOAc (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via recrystallization from hot ethanol to selectively crash out the target C2-amine and leave the C4-amino side product in the mother liquor.

Protocol B: Regioselective Synthesis of 5-Bromo-8-chloroquinolin-2-amine

Self-Validation Check: The reaction must remain a homogeneous solution in H₂SO₄. Precipitation indicates poor mixing or freezing, which leads to localized over-bromination.

  • Dissolve the purified 8-chloroquinolin-2-amine (1.0 equiv) in concentrated H₂SO₄ (0.2 M) in a flask submerged in an ice-water bath (0 °C).

  • In a separate vial, dissolve NBS (1.05 equiv) in a minimal volume of cold concentrated H₂SO₄.

  • Add the NBS solution dropwise via an addition funnel over 45 minutes. Critical: Maintain the internal temperature at 0 °C to strictly suppress C7-bromination[3].

  • Stir for an additional 1 hour at 0 °C.

  • Validation Step: Slowly pour the acidic reaction mixture over crushed ice. The sudden decrease in solubility will precipitate the crude product.

  • Neutralize the suspension with aqueous NH₄OH until pH 8 is reached to ensure the amine is fully deprotonated.

  • Filter the resulting precipitate, wash extensively with cold distilled water to remove ammonium sulfate salts, and dry under high vacuum[1].

Mechanistic Workflow Visualization

ReactionPathways cluster_step1 Step 1: Amination (Chichibabin) cluster_step2 Step 2: Electrophilic Aromatic Bromination SM 8-Chloroquinoline (Starting Material) Int 8-Chloroquinolin-2-amine (Target Intermediate) SM->Int NaNH2, Toluene, 110°C (Kinetically Favored) Side1 4-Amino-8-chloroquinoline (Regioisomer Side Product) SM->Side1 Prolonged Heat >130°C (Thermodynamically Favored) Target 5-Bromo-8-chloroquinolin-2-amine (Final Target) Int->Target NBS, H2SO4, 0°C (N-Protonation directs to C5) Side2 3-Bromo-8-chloroquinolin-2-amine (Neutral Conditions) Int->Side2 NBS, MeCN, RT (No Protonation directs to C3) Side3 5,7-Dibromo-8-chloroquinolin-2-amine (Excess Reagent/Heat) Int->Side3 Excess NBS/Br2 (Over-reaction at C7)

Mechanistic workflow and side-reaction pathways for 5-bromo-8-chloroquinolin-2-amine synthesis.

References

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles Source: ACG Publications URL:3

  • 5-bromo-8-chloroquinolin-2-amine | 1343863-73-9 Source: MilliporeSigma URL:1

  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides Source: Beilstein Journal of Organic Chemistry URL:4

  • CN101602723B - Preparation method of 2-methyl-8-aminoquinoline Source: Google Patents URL:2

Sources

Optimization

Optimization of reaction conditions for 5-Bromo-8-chloroquinolin-2-amine derivatization

Welcome to the Technical Support Center for 5-Bromo-8-chloroquinolin-2-amine . This di-halogenated aminoquinoline is a highly versatile, yet challenging, scaffold used extensively in drug discovery and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Bromo-8-chloroquinolin-2-amine . This di-halogenated aminoquinoline is a highly versatile, yet challenging, scaffold used extensively in drug discovery and materials science. Its complexity arises from the presence of three distinct reactive sites: the C5-bromo group, the C8-chloro group, and the C2-primary amine.

This guide provides field-proven insights, step-by-step methodologies, and troubleshooting FAQs to help you master the orthogonal reactivity of this molecule.

Section 1: Reactivity & Chemoselectivity FAQs

Q1: How do I achieve chemoselective cross-coupling at the C5-bromo position without affecting the C8-chloro group? A: Chemoselectivity is driven by the difference in bond dissociation energies. The C5–Br bond is significantly weaker and more reactive toward oxidative addition by Palladium(0) than the C8–Cl bond [2]. To exploit this, use mild temperatures (60–80 °C) and a catalyst with moderate electron density, such as Pd(dppf)Cl₂. Harsher conditions or highly electron-rich ligands (like SPhos) at elevated temperatures (>100 °C) will begin to activate the C8–Cl bond, leading to di-arylation or oligomerization.

Q2: Why is my palladium catalyst precipitating as "Pd black" before the reaction completes? A: The C2-amino group and the quinoline nitrogen can act as bidentate or monodentate ligands, coordinating to the electrophilic Pd(II) intermediate. This coordination pulls the palladium out of the catalytic cycle, leading to irreversible aggregation into inactive Pd black [3]. To prevent this, you must either:

  • Protect the amine: Convert the C2-NH₂ to a Boc-protected amine prior to coupling.

  • Use bulky ligands: Employ sterically demanding ligands like XPhos or BrettPhos. These ligands create a protective steric pocket around the palladium center, preventing the primary amine from coordinating [5].

Q3: Can I derivatize the C2-amino group directly via amidation without degrading the halogens? A: Yes. Direct reaction between the C2-amine and a carboxylic acid is unfavorable due to the electron-withdrawing nature of the halogenated quinoline core. However, you can achieve high yields at room temperature by using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) [1]. This avoids the harsh heating required for thermal amidation, thereby preserving the integrity of the C5-Br and C8-Cl bonds.

Section 2: Logical Workflows & Mechanistic Pathways

Workflow A 5-Bromo-8-chloroquinolin-2-amine (Starting Material) B C5-Selective Suzuki Coupling (Pd(dppf)Cl2, 80°C) A->B Orthogonal Reactivity (C-Br > C-Cl) C C8-Selective Cross-Coupling (Pd2(dba)3, SPhos, 110°C) B->C Harsher Conditions for C-Cl D C2-NH2 Amidation (HATU, DIPEA, RT) C->D Amide Bond Formation E Fully Functionalized Quinoline Scaffold D->E

Caption: Regioselective functionalization workflow for 5-bromo-8-chloroquinolin-2-amine.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition at C5-Br Pd0->OxAdd Bulky Ligand (e.g., XPhos) Poison Coordination to C2-NH2 (Catalyst Poisoning) Pd0->Poison Small Ligand / Unprotected Amine Transmet Transmetalation OxAdd->Transmet Boronic Acid, Base Dead Pd Black (Inactive) Poison->Dead Irreversible Aggregation RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Product Release

Caption: Mechanistic pathway showing productive cross-coupling versus catalyst poisoning.

Section 3: Optimization Data for C5-Selective Suzuki-Miyaura Coupling

To establish a self-validating protocol, we evaluated various catalytic systems. The goal was to maximize C5-arylation while suppressing C8-arylation and catalyst poisoning. The data below demonstrates the causality between ligand steric bulk and chemoselectivity.

Catalyst SystemLigandBaseSolventTemp (°C)C5-Yield (%)C8-Yield (%)Notes
Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O1004515Poor selectivity; rapid catalyst death.
Pd(OAc)₂PPh₃K₃PO₄1,4-Dioxane90555Moderate yield; amine poisoning observed.
Pd(dppf)Cl₂ dppf K₂CO₃ Dioxane/H₂O 80 88 <1 Optimal balance of reactivity and selectivity.
Pd₂(dba)₃XPhosCs₂CO₃THF/H₂O6592<1Excellent yield, but higher cost at scale.

Section 4: Step-by-Step Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at the C5 Position

This protocol utilizes the optimized conditions from the table above to ensure high regioselectivity.

Reagents:

  • 5-Bromo-8-chloroquinolin-2-amine: 1.0 mmol (257.5 mg)

  • Arylboronic acid: 1.1 mmol

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 mmol (5 mol%)

  • K₂CO₃: 2.0 mmol (276.4 mg)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), thoroughly degassed.

Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 5-bromo-8-chloroquinolin-2-amine, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Degassing: Evacuate the flask and backfill with Argon (repeat 3 times) to prevent oxidative degradation of the palladium catalyst.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath. Stir vigorously for 6–8 hours. Note: Do not exceed 80 °C to prevent activation of the C8-Cl bond.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C5-arylated product.

Protocol B: Mild Amidation of the C2-Amino Group

This protocol uses EDC/NHS to activate the carboxylic acid, allowing the amidation of the deactivated C2-amine to proceed at room temperature [1], preserving the C5/C8 halogens.

Reagents:

  • 5-Bromo-8-chloroquinolin-2-amine: 1.0 mmol

  • Target Carboxylic Acid: 1.2 mmol

  • EDC·HCl: 1.5 mmol

  • NHS (N-Hydroxysuccinimide): 1.5 mmol

  • DIPEA (N,N-Diisopropylethylamine): 3.0 mmol

  • Solvent: Anhydrous DMF (5 mL).

Methodology:

  • Activation: In a dry vial, dissolve the carboxylic acid, EDC·HCl, and NHS in anhydrous DMF. Stir at room temperature for 30 minutes to form the active NHS-ester intermediate.

  • Amine Addition: Add 5-bromo-8-chloroquinolin-2-amine and DIPEA to the activated ester solution.

  • Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor by LC-MS or TLC.

  • Workup: Quench the reaction by adding water (15 mL). Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% LiCl solution (to remove DMF), followed by brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography or recrystallization.

References

  • Benchchem. Application Notes & Protocols: 2-Aminoquinoline as a Derivatizing Agent for Mass Spectrometry. Retrieved from 1

  • Benchchem. Technical Guide: Physicochemical Properties and Synthetic Utility of 5-Bromo-8-chloro-1,7-naphthyridine. Retrieved from 2

  • Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved from 3

  • Romero, A. H., et al. 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Retrieved from4

  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. Retrieved from5

Sources

Troubleshooting

Technical Support Center: Characterization of Impurities in 5-Bromo-8-chloroquinolin-2-amine Synthesis

Welcome to the Technical Support Center for the synthesis of 5-Bromo-8-chloroquinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Bromo-8-chloroquinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during the synthesis and purification of this important chemical intermediate. Our focus is on the practical identification and characterization of process-related impurities, ensuring the quality and integrity of your final compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of 5-Bromo-8-chloroquinolin-2-amine.

Q1: What is a common synthetic route for 5-Bromo-8-chloroquinolin-2-amine, and what are the key starting materials?

A1: A prevalent method for the synthesis of 2-aminoquinolines is the reductive cyclization of a corresponding 2-nitrocinnamonitrile derivative. For 5-Bromo-8-chloroquinolin-2-amine, this would typically involve the synthesis of an intermediate like (E)-3-(3-bromo-6-chloro-2-nitrophenyl)-2-cyanoacrylamide, followed by a reduction of the nitro group and subsequent cyclization. The key starting materials for such a synthesis would be a substituted 2-nitrobenzaldehyde (e.g., 3-bromo-6-chloro-2-nitrobenzaldehyde) and a compound with an active methylene group, such as 2-cyanoacetamide.

Q2: I am observing a significant amount of a dark, tar-like substance in my reaction mixture, leading to low yields. What is the likely cause and how can I mitigate it?

A2: Tar and polymer formation are common side reactions in quinoline syntheses, especially those involving strong acids and high temperatures.[1] This is often due to the polymerization of reactive intermediates. To minimize this, ensure efficient stirring and maintain strict temperature control. Gradual addition of reagents can also prevent localized overheating. In some cases, using a two-phase solvent system can sequester reactive intermediates and reduce polymerization.[1]

Q3: My final product shows multiple spots on TLC and several unexpected peaks in the initial HPLC analysis. What are the most probable impurities I should be looking for?

A3: The most common impurities in the synthesis of 5-Bromo-8-chloroquinolin-2-amine are typically process-related. These can include:

  • Unreacted Starting Materials: Residual amounts of the initial substituted 2-nitrobenzaldehyde or the active methylene compound.

  • Incompletely Cyclized Intermediate: The reduced, but not yet cyclized, aminocinnamonitrile derivative.

  • Isomeric Impurities: If the starting materials contain isomeric impurities (e.g., different halogenation patterns on the phenyl ring), these will likely be carried through to form isomeric quinoline byproducts.[1]

  • Dehalogenated Species: Under certain reductive conditions, one or both halogen atoms (bromine or chlorine) may be removed from the quinoline ring.

  • Over-brominated or Chlorinated Byproducts: If halogenation is a step in the synthesis of the starting materials, di- or tri-halogenated impurities may be present.

Q4: What are the recommended analytical techniques for impurity profiling of 5-Bromo-8-chloroquinolin-2-amine?

A4: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[2][3][4] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for separation and quantification.[4] Coupling HPLC with Mass Spectrometry (LC-MS) provides molecular weight information, which is crucial for initial identification.[5][6] For unambiguous structure elucidation of unknown impurities, isolation (e.g., by preparative HPLC) followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[7][8]

II. Troubleshooting Guide: From Unexpected Peaks to Structure Elucidation

This guide provides a systematic approach to identifying and characterizing unknown impurities observed during your synthesis.

Problem 1: Unexpected Peak(s) in HPLC-UV Analysis

You observe one or more unexpected peaks in the chromatogram of your crude or purified 5-Bromo-8-chloroquinolin-2-amine.

A Unexpected Peak in HPLC-UV B Perform LC-MS Analysis A->B C Determine Molecular Weight (MW) of Impurity B->C D Compare MW with Potential Impurities C->D E Hypothesize Impurity Structure D->E H Elucidate Structure D->H If MW matches a likely candidate F Isolate Impurity (Prep-HPLC) E->F If concentration is sufficient G Acquire NMR Data (1H, 13C, COSY, HSQC) F->G G->H A Molecular Ion [M]+• B Loss of Br• A->B -79/81 Da C Loss of Cl• A->C -35/37 Da D Loss of HCN from quinoline ring A->D -27 Da A 5-Bromo-8-chloroquinolin-2-amine B Acidic Hydrolysis (e.g., 0.1M HCl, heat) A->B C Basic Hydrolysis (e.g., 0.1M NaOH, heat) A->C D Oxidative Degradation (e.g., 3% H₂O₂) A->D E Photolytic Degradation (UV/Vis light) A->E F Thermal Degradation (Heat solid) A->F G Analyze by HPLC-UV/MS B->G C->G D->G E->G F->G

Sources

Optimization

Preventing decomposition of 5-Bromo-8-chloroquinolin-2-amine during reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter degradation, poor yields, or complex mixtures when working with polyhalogenated heterocycles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter degradation, poor yields, or complex mixtures when working with polyhalogenated heterocycles.

5-Bromo-8-chloroquinolin-2-amine (CAS: 1343863-73-9) [1] is a highly versatile but synthetically demanding building block. Its structure presents a tri-fold challenge: a nucleophilic/chelating C2-amine, a highly reactive C5-bromide, and a moderately reactive C8-chloride. Without strategic foresight, reactions involving this compound often fall prey to catalyst poisoning, protodehalogenation, or polymerization.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the integrity of your substrate during complex transformations.

Part 1: Chemical Profiling & Reactivity Hotspots

To prevent decomposition, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The table below summarizes the quantitative and qualitative data dictating the stability of 5-Bromo-8-chloroquinolin-2-amine.

Table 1: Physicochemical & Reactivity Profile

Property / FeatureValue / CharacteristicMechanistic Implication for Stability
Molecular Weight 257.51 g/mol Baseline for MS monitoring (Isotope pattern: M, M+2, M+4).
C5–Br Reactivity High (Low Bond Dissociation Energy)Primary site for oxidative addition. Highly susceptible to hydrodehalogenation if the catalytic cycle stalls.
C8–Cl Reactivity Moderate to LowRequires forcing conditions to react. Can undergo unwanted oligomerization if overly active, bulky phosphine ligands are used.
C2–NH₂ Basicity pKa ~3.0–4.0 (Weakly basic)Nucleophilic. Acts as a bidentate ligand with the quinoline nitrogen, leading to transition-metal catalyst poisoning[2].
Storage Stability 2–8°C, Inert AtmosphereLight-sensitive. UV exposure triggers halogen radical formation, leading to dark, insoluble polymeric degradation products[2].

Part 2: Troubleshooting FAQs & Mechanistic Solutions

Q1: Why does my starting material degrade into a black, complex mixture during Suzuki or Buchwald-Hartwig couplings?

The Causality: This is a classic case of catalyst poisoning. The unprotected C2-amine, in tandem with the adjacent quinoline nitrogen, forms a highly stable, unreactive bidentate chelate with Pd(II) or Cu(I) intermediates[2]. When the catalyst is sequestered, the desired cross-coupling stalls. Prolonged heating of this stalled system leads to thermal degradation, competitive intermolecular N-arylation (oligomerization), and the precipitation of palladium black[3]. The Solution: You must mask the nucleophilicity and chelating ability of the C2-amine prior to any metal-catalyzed coupling. A di-Boc protection or the formation of a dimethylformamidine (using DMF-DMA) effectively breaks the chelation potential, allowing the catalyst to remain in the active cycle.

Q2: I am observing significant loss of the bromine atom (hydrodehalogenation) without the desired C-C coupling. How do I stop this?

The Causality: Protodehalogenation occurs when the Pd(II)-aryl oxidative addition complex undergoes transmetalation with a hydride source instead of your intended coupling partner. If you are using primary or secondary alcohols (e.g., ethanol, isopropanol) as solvents, they can coordinate to the palladium and undergo β -hydride elimination, transferring a hydride to the metal, which then reductively eliminates to give the debrominated quinoline. Moisture in the solvent can also act as a hydride source. The Solution: Switch to strictly anhydrous, aprotic solvents (e.g., 1,4-Dioxane, Toluene). Furthermore, avoid strong alkoxide bases. Literature demonstrates that for halo-aminoquinolines, strong protic bases often lead to substrate decomposition; utilizing weak bases like NaHCO₃ or K₃PO₄ in controlled environments drastically improves survival rates[4].

Q3: How do I achieve chemoselectivity (reacting at C5-Br without touching C8-Cl)?

The Causality: The C5–Br bond is weaker than the C8–Cl bond, meaning oxidative addition at C5 is kinetically favored. However, if you use highly electron-rich, bulky dialkylbiaryl phosphine ligands (like tBuXPhos or BrettPhos) at high temperatures, the catalyst becomes active enough to insert into the C8–Cl bond, leading to over-coupling. The Solution: Exploit the innate bond dissociation energy differences by using "milder" catalytic systems. Pd(dppf)Cl₂ or Pd(PPh₃)₄ at moderate temperatures (70–80°C) will selectively activate the C-Br bond while leaving the C-Cl bond intact for downstream functionalization.

Part 3: Visualizing Reactivity and Workflows

Reactivity SM 5-Bromo-8-chloroquinolin-2-amine C2 C2-Amine (Nucleophile/Chelator) SM->C2 C5 C5-Bromine (Strong Electrophile) SM->C5 C8 C8-Chlorine (Weak Electrophile) SM->C8 Poison Catalyst Poisoning & Polymerization C2->Poison If Unprotected Dehal Protodehalogenation C5->Dehal Alcohols/Moisture Over Over-coupling C8->Over Harsh Catalysts

Caption: Reactivity hotspots and primary decomposition pathways of 5-Bromo-8-chloroquinolin-2-amine.

Workflow Start 1. Starting Material (Stored at 4°C, Dark) Protect 2. Amine Protection (DMF-DMA, 90°C) Start->Protect Couple 3. Chemoselective Coupling (Pd(dppf)Cl2, K3PO4, Dioxane) Protect->Couple Deprotect 4. Deprotection (Hydrazine or Acid) Couple->Deprotect Product 5. C5-Functionalized Product (C8-Cl Intact) Deprotect->Product

Caption: Optimized experimental workflow to prevent degradation during cross-coupling.

Part 4: Self-Validating Experimental Protocols

To guarantee success, utilize the following optimized protocols. Each step contains built-in analytical validation to ensure the reaction is proceeding as intended without decomposition.

Protocol A: Formamidine Protection of the C2-Amine

This step is non-negotiable if you wish to prevent catalyst poisoning during downstream metallation.

  • Setup: In an oven-dried round-bottom flask under Argon, suspend 5-Bromo-8-chloroquinolin-2-amine (1.0 equiv, 10 mmol) in anhydrous Toluene (20 mL, 0.5 M).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 equiv, 30 mmol) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 90°C for 2–3 hours.

  • Validation (Self-Validating Step): Sample the reaction for LC-MS. The starting material ([M+H]⁺ ≈ 258 m/z) should completely disappear. The successful formation of the formamidine protected intermediate will manifest as a clean peak with a mass shift of +55 Da ([M+H]⁺ ≈ 313 m/z ). If you see starting material remaining, add 1.0 equiv more of DMF-DMA and stir for an additional hour.

  • Workup: Concentrate the mixture under reduced pressure. The resulting solid is generally pure enough to be used directly in the next step without chromatography.

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C5

Designed to prevent hydrodehalogenation and C8-Cl activation.

  • Preparation: In an oven-dried Schlenk tube, combine the protected quinoline from Protocol A (1.0 equiv), your desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Atmosphere Control: Seal the tube and perform three vacuum/Argon backfill cycles. Crucial: Oxygen and moisture are the primary drivers of protodehalogenation.

  • Solvent: Add anhydrous, degassed 1,4-Dioxane (0.2 M). Do not use ethanol or water mixtures.

  • Reaction: Heat the mixture at 80°C for 12 hours.

  • Validation (Self-Validating Step): Monitor via TLC or LC-MS. You should observe the product mass and the preservation of the C8-chlorine isotope pattern (M, M+2). If you observe a peak corresponding to [M-Br+H]⁺, your solvent was insufficiently degassed/dried, and β -hydride elimination occurred.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate, and purify via flash column chromatography.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Holden, J. R., et al. (2015). First Contact: 7-Phenyl-2-Aminoquinolines, Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors That Target an Isoform-Specific Aspartate. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting Suzuki coupling with 5-Bromo-8-chloroquinolin-2-amine

An in-depth guide to navigating the complexities of the Suzuki-Miyaura coupling with 5-Bromo-8-chloroquinolin-2-amine, designed for chemists in research and development. Introduction: The Challenge of 5-Bromo-8-chloroqui...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to navigating the complexities of the Suzuki-Miyaura coupling with 5-Bromo-8-chloroquinolin-2-amine, designed for chemists in research and development.

Introduction: The Challenge of 5-Bromo-8-chloroquinolin-2-amine

The 5-Bromo-8-chloroquinolin-2-amine scaffold is a valuable building block in medicinal chemistry, offering multiple points for diversification. However, its use in Suzuki-Miyaura cross-coupling reactions presents a unique set of challenges that can lead to low yields, side reactions, and a lack of selectivity. The primary difficulties arise from three key structural features:

  • Differential Halogen Reactivity : The molecule possesses two distinct halogen atoms, bromine and chlorine. The selective functionalization of the more reactive C-Br bond while leaving the C-Cl bond intact is often the primary synthetic goal.[1][2]

  • Coordinating Heteroatoms : The presence of both a quinoline nitrogen and a 2-amino group creates potential binding sites for the palladium catalyst. This coordination can inhibit catalytic activity or alter the catalyst's electronic properties, leading to sluggish or failed reactions.[3][4]

  • Electron-Rich System : The 2-amino group is a strong electron-donating group, which increases the electron density of the quinoline ring system. This electronic enrichment can make the rate-limiting oxidative addition step of the catalytic cycle less favorable.[5][6]

This technical guide provides a structured approach to troubleshooting these specific issues, offering field-proven insights and detailed protocols to help researchers achieve successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Which halogen should I expect to react first, the bromine at C-5 or the chlorine at C-8?

You should expect the carbon-bromine (C-Br) bond to react selectively over the carbon-chlorine (C-Cl) bond. The basis for this selectivity lies in the difference in bond dissociation energies and the relative rates of oxidative addition to a palladium(0) catalyst. The general order of reactivity for aryl halides in Suzuki couplings is I > Br > OTf >> Cl.[2][7][8] The C-Br bond is weaker and more readily undergoes oxidative addition, which is typically the rate-determining step of the catalytic cycle.[7][9] By carefully controlling reaction conditions (temperature, reaction time) and catalyst choice, high chemoselectivity for the C-Br bond can be achieved.[1]

Q2: How does the 2-amino group influence the reaction?

The 2-amino group has two primary effects:

  • Electronic Effect : As an electron-donating group, it increases the electron density on the quinoline ring. This makes the aryl halide less electrophilic and can slow down the oxidative addition step, potentially leading to low conversion.[5][6] To overcome this, catalyst systems with bulky, electron-rich ligands are required to enhance the electron density of the palladium center, thereby facilitating its addition to the C-Br bond.[5][7]

  • Coordinating Effect : The lone pair of electrons on the amine nitrogen can coordinate to the palladium catalyst. This can act as an endogenous ligand, potentially inhibiting the catalyst by occupying a coordination site needed for the catalytic cycle to proceed.[3] In some cases, protecting the amine group may be considered, although many modern catalyst systems can tolerate free amines.[4]

Q3: What is a good starting point for catalyst, ligand, base, and solvent?

A robust starting point for the selective Suzuki coupling at the C-Br position would be:

  • Catalyst/Precatalyst : A modern Pd(II) precatalyst like XPhos Pd G3 or a combination of a Pd(0) source like Pd₂(dba)₃ with a suitable ligand.[10] These are often more stable and efficient than older catalysts like Pd(PPh₃)₄.

  • Ligand : A bulky, electron-rich biaryl monophosphine ligand is critical. SPhos or XPhos are excellent choices as they are known to accelerate oxidative addition for electron-rich and heteroaromatic halides and can often be effective at room temperature.[5][11]

  • Base : A moderately weak inorganic base is preferred to minimize side reactions. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective.[5][12] Stronger bases like alkoxides should be avoided initially as they can promote dehalogenation.[12]

  • Solvent : An aprotic polar solvent system is recommended. A mixture of 1,4-dioxane and water (e.g., 4:1) or THF and water is a common and effective choice.[5][13] The water is necessary to dissolve the inorganic base and facilitate transmetalation.[14]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low to No Conversion of 5-Bromo-8-chloroquinolin-2-amine

Q: My reaction has stalled, and I'm recovering mostly unreacted starting material. What are the likely causes and how can I fix it?

This is the most common problem and typically points to an issue in the catalytic cycle, most often inefficient oxidative addition or catalyst deactivation.

Potential Cause A: Inefficient Oxidative Addition The electron-donating 2-amino group deactivates the C-Br bond towards oxidative addition.[5] Your catalyst system may not be active enough to overcome this energy barrier.

  • Solution 1: Switch to a More Active Ligand. Standard ligands like triphenylphosphine (PPh₃) are often inadequate for this type of substrate.[15] Upgrade to a state-of-the-art, electron-rich, and sterically hindered biaryl monophosphine ligand. These ligands increase the electron density on the palladium center, which promotes the oxidative addition step.[7][16]

  • Solution 2: Increase Reaction Temperature. If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing it in increments (e.g., to 100 °C) can provide the necessary activation energy.[15] Be aware that excessive heat can increase side reactions.

Potential Cause B: Catalyst Inhibition or Deactivation The quinoline nitrogen and the 2-amino group can coordinate to the palladium center, leading to catalytically inactive species.[3] Additionally, oxygen is a known poison for Pd(0) catalysts.[15]

  • Solution 1: Ensure Rigorous Degassing. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands.[15] Degas your solvent and the sealed reaction vessel thoroughly by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Solution 2: Increase Catalyst Loading. For challenging substrates, a slightly higher catalyst loading (e.g., 2-5 mol%) may be necessary to compensate for any catalyst that becomes deactivated.[15]

  • Solution 3: Use a Pre-formed Catalyst. Air- and moisture-stable precatalysts, such as those from the Buchwald (e.g., XPhos Pd G3/G4) or Nolan (e.g., PEPPSI) groups, are designed to release the active L-Pd(0) species cleanly in solution, often leading to more reproducible results.[10][14][17]

Potential Cause C: Poor Reagent Quality The boronic acid or base may be degraded or contain inhibitors.

  • Solution 1: Verify Boronic Acid Quality. Boronic acids can dehydrate to form unreactive cyclic boroxine trimers or undergo protodeboronation (replacement of the boron group with hydrogen), especially if stored improperly.[14] Use a fresh bottle, or consider converting it to a more stable pinacol ester (BPin).

  • Solution 2: Use a High-Purity Base. Ensure your base is finely powdered and dry. Inadequate mixing due to large clumps of base can stall the reaction.[6][15]

Issue 2: Significant Dehalogenation Side Product

Q: I am forming 8-chloroquinolin-2-amine (where the bromine is replaced by hydrogen) instead of my desired product. How do I prevent this?

Dehalogenation occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the quinoline moiety to produce the Ar-H byproduct.[12][14]

Potential Cause A: Hydride Source in the Reaction The Pd-H species can be generated from various sources in the reaction mixture.

  • Solution 1: Change the Base. Amine bases (like triethylamine) or alkoxide bases can be sources of hydrides. Switch to a non-hydride donating inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃ .[5][12]

  • Solution 2: Use an Aprotic Solvent. Alcoholic solvents (methanol, ethanol) are known hydride sources. Use aprotic solvents like dioxane, THF, or toluene .[12][14]

  • Solution 3: Minimize Water. While some water is necessary, an excessive amount can sometimes be a source of protons that contribute to dehalogenation pathways.[12][15] Try using K₃PO₄ with only a few equivalents of water or under anhydrous conditions.

Issue 3: Homocoupling of the Boronic Acid

Q: I am seeing a significant amount of biaryl byproduct from the coupling of my boronic acid with itself. What causes this?

Homocoupling (also known as the Glaser-Hay coupling) is primarily caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[5][15]

  • Solution 1: Rigorous Degassing. This is the most critical step. As mentioned for catalyst deactivation, ensure your solvent and reaction setup are scrupulously free of oxygen.[5][15]

  • Solution 2: Use a Pd(0) Source. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to Pd(0) in situ. This reduction process can sometimes consume the boronic acid and lead to homocoupling.[15] Starting with a Pd(0) source like Pd₂(dba)₃ can mitigate this issue.

Data & Recommended Conditions

The selection of the catalyst system is paramount for achieving high yield and selectivity. The table below summarizes recommended starting conditions based on literature for challenging heteroaryl halides.

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Key Advantages & Remarks
System 1 XPhos K₃PO₄Dioxane / H₂O80-100High Success Rate. XPhos is a bulky, electron-rich ligand ideal for overcoming poor oxidative addition with electron-rich heteroaryl halides.[11]
System 2 SPhos Cs₂CO₃Toluene / H₂O80-100Excellent Activity. SPhos is another highly active Buchwald ligand, often used for preparing extremely hindered biaryls.[11]
System 3 Pd(dppf)Cl₂ K₂CO₃DME or DMF / H₂O90-110Good General-Purpose. A reliable, though sometimes less active, choice. May require higher temperatures or longer reaction times.[18][19]
System 4 Pd(PPh₃)₄ Na₂CO₃Toluene/EtOH/H₂O100Classic, but Less Active. Often requires higher temperatures and may struggle with this specific substrate. Prone to PPh₃ dissociation, which can affect catalyst stability.[1][20]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at C-5 using a Buchwald Precatalyst

This protocol provides a robust starting point for the selective coupling at the C-Br position and is adapted from standard procedures for challenging heteroaryl halides.[12][19][21]

Materials:

  • 5-Bromo-8-chloroquinolin-2-amine (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2-1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-8-chloroquinolin-2-amine, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water via syringe to achieve a typical solvent ratio of 4:1 to 10:1 (dioxane:water).

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting material and the appearance of a new, higher Rƒ product spot. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 5-aryl-8-chloroquinolin-2-amine.

Visual Diagrams & Workflows

Suzuki Catalytic Cycle with Troubleshooting Points

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling and highlights where the specific challenges with 5-Bromo-8-chloroquinolin-2-amine arise.

Suzuki_Cycle Suzuki Catalytic Cycle: Troubleshooting Hotspots Pd0 L₂Pd(0) (Active Catalyst) OA_Complex Ar-Pd(II)-X Complex Pd0->OA_Complex ArX 5-Bromo-8-chloroquinolin-2-amine (Ar-X) Trans_Complex Ar-Pd(II)-R Complex OA_Complex->Trans_Complex Transmetalation OA_Complex->Trans_Complex Trans_Complex->Pd0 Trans_Complex->Pd0 Product Ar-R (Desired Product) Trans_Complex->Product Reductive Elimination ArX->OA_Complex Oxidative Addition Boronic R-B(OH)₂ + Base Boronic->OA_Complex Problem_OA CHALLENGE 1: Inefficient Oxidative Addition (e⁻ rich amine inhibits) Problem_OA->ArX Problem_Inhibition CHALLENGE 2: Catalyst Inhibition (N-coordination) Problem_Inhibition->Pd0

Caption: The Suzuki cycle with key problem points for the title substrate.

Troubleshooting Decision Workflow

This workflow provides a logical sequence of steps to diagnose and solve common issues encountered during the reaction.

Troubleshooting_Workflow Troubleshooting Decision Tree start Reaction Start check_conversion Check Conversion by LCMS/TLC start->check_conversion success Reaction Successful! Proceed to Workup check_conversion->success >90% Conversion Clean Reaction low_conversion Problem: Low / No Conversion check_conversion->low_conversion <50% Conversion side_products Problem: Side Products Observed check_conversion->side_products Multiple Spots sub_check_ligand Is ligand bulky & e⁻ rich? (e.g., XPhos, SPhos) low_conversion->sub_check_ligand dehalogenation Dehalogenation? side_products->dehalogenation upgrade_ligand Action: Switch to Buchwald-type ligand sub_check_ligand->upgrade_ligand No check_temp Is temp ≥ 80°C? sub_check_ligand->check_temp Yes upgrade_ligand->start Retry Reaction increase_temp Action: Increase temp to 100-110°C check_temp->increase_temp No check_degas Was degassing rigorous? check_temp->check_degas Yes increase_temp->start Retry Reaction check_degas->start Yes, other issue (reagent quality?) degas_again Action: Improve degassing (sparge or freeze-pump-thaw) check_degas->degas_again No degas_again->start Retry Reaction homocoupling Homocoupling? dehalogenation->homocoupling No change_base Action: Switch base to K₃PO₄ or K₂CO₃ dehalogenation->change_base Yes homocoupling->start No, check other byproducts improve_degas2 Action: Rigorous degassing is critical homocoupling->improve_degas2 Yes use_aprotic Action: Ensure solvent is aprotic (Dioxane/THF) change_base->use_aprotic use_aprotic->start Retry Reaction use_pd0 Action: Use Pd(0) source (e.g., Pd₂(dba)₃) improve_degas2->use_pd0 use_pd0->start Retry Reaction

Sources

Optimization

Removal of residual catalyst from 5-Bromo-8-chloroquinolin-2-amine products

Welcome to the technical support resource for the purification of 5-Bromo-8-chloroquinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 5-Bromo-8-chloroquinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for the critical step of removing residual catalyst from your final product. Given that the synthesis of complex heterocyclic amines often involves transition metal catalysis, particularly with palladium, achieving ultra-low levels of metal impurities is paramount for downstream applications and regulatory compliance.[1][2]

This document provides a series of frequently asked questions (FAQs), a detailed troubleshooting guide, and validated experimental protocols to address challenges you may encounter during product purification.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of residual catalyst from 5-Bromo-8-chloroquinolin-2-amine absolutely critical?

A1: The removal of catalyst residues, especially heavy metals like palladium (Pd), is a non-negotiable step in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates for several reasons:

  • Patient Safety & Toxicity: Many catalysts are based on toxic heavy metals. Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) Q3D guidelines, enforce strict limits on the permissible daily exposure (PDE) of such elemental impurities in final drug products.[3][4][5] For oral medications, the limit for palladium is often in the range of 10 ppm.[3][4]

  • Downstream Reaction Interference: Residual metals can poison catalysts used in subsequent synthetic steps, lead to unpredictable side reactions, or degrade the product, thereby reducing yield and purity.[1]

  • Product Stability and Efficacy: Trace metals can compromise the long-term stability of the API, leading to discoloration and the formation of impurities during storage, which can ultimately affect the drug's efficacy and shelf-life.[6]

Q2: What catalysts are typically used in syntheses leading to substituted aminoquinolines, and what does this imply for purification?

A2: The synthesis of functionalized quinolines, particularly those involving the formation of carbon-nitrogen bonds, heavily relies on transition metal catalysis. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly efficient for this purpose.[7][8] These reactions may employ:

  • Heterogeneous Catalysts: These are solid-supported catalysts where the metal is dispersed on a solid matrix, such as Palladium on Carbon (Pd/C).[9][10] While favored for their relative ease of separation, leaching of soluble or colloidal metal particles into the reaction mixture can occur.[9]

  • Homogeneous Catalysts: These are soluble catalyst complexes, like Palladium(II) acetate with phosphine ligands, which are dissolved in the reaction medium.[8] While often highly active, their removal is more complex as they cannot be separated by simple filtration.[11][12]

The choice of purification strategy is fundamentally dictated by whether the catalyst is heterogeneous or homogeneous.[6][13]

Q3: What are the primary strategies for removing residual palladium, and how do I choose the right one?

A3: The optimal strategy depends on the form of the palladium residue (solid vs. dissolved), the properties of your product, and the required purity level.[6] The main methods are:

  • Filtration: The first line of defense, especially for heterogeneous catalysts like Pd/C. Using a filter aid like Celite® is crucial to trap very fine catalyst particles that might otherwise pass through standard filter paper.[13][14]

  • Adsorption (Scavenging): This involves using materials that selectively bind to metal residues. This is the most common method for removing soluble palladium species.[13]

    • Metal Scavengers: These are typically silica or polymer resins functionalized with groups that have a high affinity for palladium, such as thiols, amines, or triazines (e.g., TMT).[13][14][15]

    • Activated Carbon: A cost-effective and broadly effective adsorbent for many metal impurities, including palladium.[13][16]

  • Chromatography: Passing the crude product through a column of silica gel or alumina can effectively remove polar metal complexes.[13][14] This is often used in smaller-scale lab preparations but can be less economical at a large scale.

  • Crystallization: As a final polishing step, crystallization can be highly effective. The desired product crystallizes out of solution, leaving impurities, including residual catalyst, behind in the mother liquor.[6][9]

The decision-making process for selecting the appropriate method is visualized in the workflow diagram below.

Catalyst Removal Workflow Figure 1. Decision-Making Workflow for Catalyst Removal start Crude 5-Bromo-8-chloroquinolin-2-amine (Post-Reaction Mixture) catalyst_type What is the nature of the catalyst used? start->catalyst_type hetero Heterogeneous (e.g., Pd/C) catalyst_type->hetero Heterogeneous homo Homogeneous (Soluble Pd) catalyst_type->homo Homogeneous/Leached celite_filtration Perform high-efficiency filtration through a Celite® pad. hetero->celite_filtration analysis1 Analyze Pd content (e.g., ICP-MS) celite_filtration->analysis1 analysis1->homo No (Leaching suspected) pass Pd Level < 10 ppm? (or target spec) analysis1->pass Yes scavenger_screen Select & apply a metal scavenger (e.g., Thiol-Silica, TMT, Activated Carbon) homo->scavenger_screen scavenger_filtration Filter to remove scavenger-metal complex scavenger_screen->scavenger_filtration analysis2 Analyze Pd content (e.g., ICP-MS) scavenger_filtration->analysis2 analysis2->pass pass->scavenger_screen No crystallization Consider final polishing step: Crystallization pass->crystallization Yes final_product Final Purified Product crystallization->final_product

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of 5-Bromo-8-chloroquinolin-2-amine

Welcome to the Technical Support Center for the chromatographic analysis of halogenated quinoline derivatives. This hub is designed for researchers and drug development professionals to navigate the specific physicochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of halogenated quinoline derivatives. This hub is designed for researchers and drug development professionals to navigate the specific physicochemical challenges of 5-Bromo-8-chloroquinolin-2-amine .

Halogenated quinoline scaffolds are critical intermediates in medicinal chemistry and agrochemical research[1]. However, their structural features—a hydrophobic aromatic core, highly polarizable halogens (bromine and chlorine), and a basic amine group—create a "perfect storm" for chromatographic issues like peak tailing, retention time drift, and poor resolution.

Part 1: Core Method Development FAQs

Q: Why is 5-Bromo-8-chloroquinolin-2-amine so prone to peak tailing, and how do I prevent it? A: The primary cause of peak tailing for this molecule is the occurrence of secondary retention mechanisms. While the hydrophobic quinoline core interacts predictably with the C18 stationary phase, the basic amine group (-NH₂) undergoes polar and ion-exchange interactions with ionized residual silanol groups (SiO⁻) on the silica support surface[2].

The Causality & Solution: At a mid-range pH (e.g., pH 5–7), residual silanols are ionized (SiO⁻), and the basic amine is protonated (NH₃⁺), creating a strong electrostatic attraction that delays the elution of a fraction of the analyte molecules, manifesting as a tail. To prevent this, you must control the ionization state of both the analyte and the stationary phase:

  • Low pH Strategy (pH < 3.0): Use acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or Formic acid. This lowers the mobile phase pH below the pKa of the silanols, fully protonating them into a neutral state (Si-OH) and eliminating the ion-exchange capacity[2].

  • High pH Strategy (pH > 9.0): Use a basic mobile phase (e.g., ammonium hydroxide) to deprotonate and neutralize the basic amine on the quinoline, eliminating its positive charge[3]. Note: This requires a hybrid silica column designed to withstand high pH dissolution.

Q: C18 is the standard, but are there better orthogonal column chemistries for halogenated quinolines? A: Yes. While a double-endcapped C18 column provides excellent baseline performance by minimizing silanol exposure[4], a Pentafluorophenyl (PFP) column is highly recommended for halogenated aromatics. PFP phases offer orthogonal selectivity driven by hydrogen bonding, dipole-dipole interactions, and π-π (pi-pi) interactions[5]. The highly electronegative fluorine atoms on the PFP phase interact strongly with the polarizable bromine and chlorine atoms on your analyte, often resolving co-eluting de-halogenated impurities that a C18 cannot separate.

Part 2: Logical Workflows & Methodologies

To ensure a self-validating system, your method must incorporate System Suitability Testing (SST) as a gatekeeper. If the SST criteria (Asymmetry ≤ 1.5, Resolution ≥ 2.0) are not met, the run halts, preventing the generation of invalid data.

MethodDev Start Analyte: 5-Bromo-8-chloroquinolin-2-amine Prop Physicochemical Profiling: - Basic Amine (Ionizable) - Halogens (Polarizable) - Quinoline (Hydrophobic) Start->Prop Col Stationary Phase Selection: Primary: Double-Endcapped C18 Orthogonal: PFP (Fluorophenyl) Prop->Col MP Mobile Phase pH Control: Acidic (pH < 3) to protonate silanols OR Basic (pH > 9) to neutralize amine Col->MP Grad Gradient Optimization: Water / Acetonitrile (0.1% TFA) MP->Grad Val Self-Validating SST: Asymmetry < 1.5 Theoretical Plates > 5000 Grad->Val

Caption: Logical workflow for HPLC method development targeting halogenated basic amines.

Step-by-Step Experimental Protocol: Standard Acidic Gradient Method

This protocol utilizes a low-pH gradient to suppress silanol ionization and ensure sharp peak shapes for basic compounds.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water. (Yields pH ~2.0).

  • Mobile Phase B (Organic): 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Causality: TFA acts as both an acidifier and an ion-pairing reagent, increasing the hydrophobicity of the protonated amine and improving retention on the reversed-phase column.

Step 2: Column Equilibration

  • Install a high-purity, double-endcapped C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[4].

  • Flush with 10 column volumes of 95% A / 5% B at 0.4 mL/min to ensure complete wetting and pH equilibration of the stationary phase.

Step 3: Gradient Execution (Self-Validating Run)

  • Inject 1.0 µL of the System Suitability Standard (containing 5-Bromo-8-chloroquinolin-2-amine and a known des-bromo impurity).

  • Run the gradient as defined in Table 1.

  • Validation Gate: The system software must automatically calculate the USP Tailing Factor ( Tf​ ). If Tf​>1.5 , the sequence pauses automatically for troubleshooting.

Quantitative Data Summaries

Table 1: Optimized Gradient Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.000.4095.05.0Initial
1.000.4095.05.0Isocratic Hold
6.000.4010.090.0Linear Gradient
7.500.4010.090.0Wash
7.600.4095.05.0Re-equilibration
10.000.4095.05.0End

Table 2: System Suitability Metrics & Action Limits

MetricTarget ValueAction Limit (Failure)Mechanistic Implication of Failure
USP Tailing Factor ( Tf​ )1.0 - 1.2> 1.5Secondary silanol interactions or column void.
Resolution ( Rs​ )> 2.5< 2.0Insufficient selectivity between halogenated analogs.
Retention Time Drift< 0.5% RSD> 1.0% RSDIncomplete column equilibration or pH fluctuations.

Part 3: Troubleshooting Guide

TailingTroubleshoot Issue SST Failure: Peak Tailing Detected (As > 1.5) Check1 Verify Mobile Phase pH Issue->Check1 Decision1 Is pH < 3.0? Check1->Decision1 Fix1 Adjust pH to < 3.0 (Protonate Silanols) Decision1->Fix1 No Check2 Verify Column Chemistry Decision1->Check2 Yes Decision2 Is Column End-capped? Check2->Decision2 Fix2 Switch to Hybrid Silica or Double-Endcapped Phase Decision2->Fix2 No Check3 Check Sample Load Decision2->Check3 Yes Fix3 Reduce Injection Volume (Prevent Mass Overload) Check3->Fix3

Caption: Diagnostic decision tree for resolving peak tailing in basic amine analysis.

Q: My peaks were sharp yesterday, but today 5-Bromo-8-chloroquinolin-2-amine is tailing severely. I haven't changed the method. What happened? A: This is a classic symptom of column voiding or frit blockage, rather than a chemical selectivity issue. Because basic compounds are highly sensitive to flow path disruptions, a poorly packed bed that has settled during use creates a void at the head of the column[3]. The sample follows different path lengths before entering the stationary phase, artificially broadening the peak and mimicking chemical tailing. Action: Reverse the column (if the manufacturer permits) and flush it directly to waste with 100% strong solvent to dislodge particulates[2]. If the tailing persists, the column bed has collapsed, and the column must be replaced.

Q: I am seeing a shoulder on the front of my 5-Bromo-8-chloroquinolin-2-amine peak. Is this an impurity? A: Fronting peaks are relatively rare and usually indicate one of two things:

  • Injection Solvent Mismatch: If your sample is dissolved in 100% Acetonitrile but your initial gradient condition is 95% Water, the analyte will not partition into the stationary phase immediately upon injection. It travels ahead of the mobile phase front, causing a distorted, fronting peak. Action: Dilute your sample in the initial mobile phase conditions (e.g., 90% water).

  • Co-elution of a De-brominated Impurity: Because bromine is highly hydrophobic, a de-brominated impurity (e.g., 8-chloroquinolin-2-amine) will be less retained than the parent molecule and will elute earlier. If resolution is poor, it will appear as a fronting shoulder. Action: Switch to a PFP column to leverage dipole-dipole interactions, which will drastically increase the resolution between the brominated and non-brominated species[5].

Q: Why does my retention time shift slightly with every injection? A: Retention time drift for ionizable compounds usually points to inadequate buffering capacity. If your mobile phase pH is too close to the pKa of the quinoline amine (typically around pH 5-7), microscopic fluctuations in pH will cause massive shifts in the ratio of ionized to neutral molecules. Because the neutral molecule is far more hydrophobic than the ionized molecule, retention times will swing wildly. Action: Ensure your mobile phase pH is at least 2 units away from the analyte's pKa to ensure it is 100% in a single ionization state[4].

References

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions.[Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Agilent.[Link]

  • Element Lab Solutions. HPLC Method Development Kit: Where to Start?. Element Lab Solutions.[Link]

  • Agilent Technologies (via Scribd). Improving HPLC Peak Shape Techniques. Scribd.[Link]

  • ResolveMass Laboratories Inc. 6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7. ResolveMass.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of 5-Bromo-8-chloroquinolin-2-amine and other halo-quinolines

As a Senior Application Scientist specializing in transition-metal catalysis and heterocyclic chemistry, I have designed this comprehensive guide to address the nuanced reactivity of polyhalogenated quinolines. Quinoline...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in transition-metal catalysis and heterocyclic chemistry, I have designed this comprehensive guide to address the nuanced reactivity of polyhalogenated quinolines. Quinoline scaffolds are privileged structures in drug discovery, and functionalizing these rings via palladium-catalyzed cross-coupling is a cornerstone of modern molecular assembly.

However, substrates like 5-Bromo-8-chloroquinolin-2-amine present a unique challenge: achieving precise regioselectivity while avoiding catalyst deactivation. This guide provides an objective, data-driven comparison of its reactivity against other common halo-quinolines, details the mechanistic causality behind its regioselective activation, and provides a self-validating experimental protocol.

Mechanistic Principles: Causality in Regioselective Activation

When subjecting a dihalo-quinoline to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the catalytic system must differentiate between competing carbon-halogen bonds. The reactivity of 5-Bromo-8-chloroquinolin-2-amine is governed by three primary mechanistic factors:

  • Bond Dissociation Energy (BDE) & Oxidative Addition: The fundamental driver of regioselectivity is the difference in BDE. The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond[1]. Consequently, the oxidative addition of the Pd(0) catalyst—which is typically the rate-determining step in the catalytic cycle—occurs preferentially at the C5-Br position. As noted in 1, aryl bromides inherently provide faster kinetics and higher yields under milder conditions compared to aryl chlorides[1].

  • Mitigating Catalyst Poisoning: A major failure mode in quinoline functionalization is catalyst poisoning. The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, forming an inactive complex[2]. To counteract this, bulky, electron-rich phosphine ligands are mandatory. Ligands such as XPhos sterically shield the palladium center, preventing N-coordination while accelerating the oxidative addition into the C-Br bond (2)[2].

  • Electronic Influence of the 2-Amine: The -NH2 group at the C2 position is strongly electron-donating via resonance. While this enriches the electron density of the quinoline core, it can also competitively undergo unwanted Buchwald-Hartwig amination if the selected base is too strong. Therefore, mild bases are required to maintain chemoselectivity.

CatalyticLogic A 5-Bromo-8-chloroquinolin-2-amine C Oxidative Addition (Rate-Determining Step) A->C B Pd(0) Catalyst + Bulky Ligand (e.g., XPhos) B->C Prevents N-coordination D C5-Br Activation (Favored: Low BDE) C->D Fast kinetics E C8-Cl Activation (Unfavored: High BDE) C->E Slow kinetics F Transmetalation & Reductive Elimination D->F G C5-Substituted Product (High Yield) F->G

Caption: Logical workflow of regioselective Pd-catalyzed cross-coupling at the C5-Br position.

Comparative Reactivity Data

To objectively evaluate 5-Bromo-8-chloroquinolin-2-amine, we compare its performance in a standard Suzuki-Miyaura coupling against alternative halo-quinolines. The data below reflects generalized reactivity trends based on established literature for these scaffolds[1][3][4].

SubstratePrimary Reactive SiteRelative Reactivity (Oxidative Addition)Typical Yield (Suzuki)Key Mechanistic Limitations
5-Bromo-8-chloroquinolin-2-amine C5-BrHigh82–88%2-NH2 requires careful base selection (e.g., K3PO4) to prevent competitive amination.
6-Bromo-2-chloroquinoline C6-BrVery High85–95%The 2-Cl position is highly electrophilic and prone to competitive SNAr side reactions[3].
3-Bromoquinoline C3-BrHigh80–90%Severe N-coordination risk; requires bulky ligands to prevent catalyst poisoning[4].
8-Chloroquinoline C8-ClLow40–60%High C-Cl BDE necessitates elevated temperatures and highly specialized Pd catalysts[1].

Self-Validating Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

A robust protocol must be a self-validating system. The following methodology for the regioselective C5-arylation of 5-Bromo-8-chloroquinolin-2-amine includes built-in diagnostic checkpoints to ensure the mechanistic prerequisites (e.g., active Pd(0), inert atmosphere) are met before proceeding to the next step.

Step-by-Step Methodology:

Step 1: Reagent Preparation & Degassing

  • Action: In an oven-dried Schlenk flask, combine 5-Bromo-8-chloroquinolin-2-amine (1.0 eq), phenylboronic acid (1.2 eq), and K3PO4 (2.0 eq). Add a solvent mixture of Toluene/H2O (10:1)[1].

  • Causality: Water is necessary to dissolve the inorganic base and accelerate the transmetalation step by forming a reactive boronate complex.

  • Validation Check: Degas the mixture via three freeze-pump-thaw cycles. The absence of gas evolution upon the final thaw confirms the complete removal of dissolved O2, which would otherwise irreversibly oxidize the Pd(0) active species.

Step 2: Catalyst Loading & Activation

  • Action: Under a positive flow of Argon, add Pd(OAc)2 (2 mol%) and XPhos (4 mol%).

  • Causality: Pd(OAc)2 is reduced in situ to Pd(0). XPhos binds to Pd, and its extreme steric bulk prevents the quinoline nitrogen from poisoning the catalyst[2].

  • Validation Check: Observe the solution. A color change (typically to a deep red/orange) indicates the formation of the active Pd(0)-XPhos complex. If the solution turns black, palladium aggregation (Pd black) has occurred due to oxygen ingress or ligand dissociation[2].

Step 3: Reaction Execution & Monitoring

  • Action: Heat the reaction mixture to 80°C for 12 hours.

  • Validation Check: At the 4-hour mark, perform LC-MS analysis. The presence of the C5-arylated product mass and the strict absence of the C5,C8-diarylated mass validates that the regioselectivity logic (C-Br over C-Cl) is holding.

Step 4: Quenching and Purification

  • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography.

  • Validation Check: Calculate the mass balance of the crude extract prior to the column. A mass recovery >95% (product + unreacted starting material) confirms that no volatile degradation pathways occurred during heating.

Protocol Step1 1. Reagent Loading & Degassing (Toluene/H2O, K3PO4) Check1 Check: No Gas Evolution (Confirms O2 Removal) Step1->Check1 Step2 2. Catalyst Addition (Pd(OAc)2 + XPhos) Check1->Step2 Check2 Check: Red/Orange Solution (No Pd Black Formation) Step2->Check2 Step3 3. Heating & Stirring (80°C, 12 hours) Check2->Step3 Check3 Check: LC-MS Validates Regioselectivity (C5 only) Step3->Check3 Step4 4. Aqueous Quench & Chromatography Check3->Step4

Caption: Self-validating experimental workflow for regioselective palladium-catalyzed cross-coupling.

References

  • BenchChem, "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide". 1

  • BenchChem, "Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines". 2

  • BenchChem, "A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry". 4

  • ResearchGate, "Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline". 3

Sources

Validation

A Comparative Guide to the Spectroscopic Analysis of 5-Bromo-8-chloroquinolin-2-amine and Its Isomers

Introduction: The Imperative for Unambiguous Isomer Identification In the realm of drug discovery and materials science, quinoline derivatives serve as foundational scaffolds for a multitude of biologically active agents...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Unambiguous Isomer Identification

In the realm of drug discovery and materials science, quinoline derivatives serve as foundational scaffolds for a multitude of biologically active agents and functional materials. The specific substitution pattern on the quinoline ring system is not a trivial detail; it profoundly dictates the molecule's physicochemical properties, biological activity, and potential toxicity. 5-Bromo-8-chloroquinolin-2-amine is a key heterocyclic compound whose utility is intrinsically linked to its precise molecular architecture. The presence of its constitutional isomers, even in trace amounts, can lead to significant variations in pharmacological efficacy and safety profiles.

This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used to unambiguously identify 5-Bromo-8-chloroquinolin-2-amine and differentiate it from its positional isomers. We will move beyond a mere listing of data, delving into the causal relationships between molecular structure and spectral output. By understanding why these molecules produce distinct spectroscopic fingerprints, researchers can confidently validate synthesis, ensure purity, and build robust structure-activity relationships (SAR).

The Subjects of Analysis: Molecular Structures

The primary molecule of interest is 5-Bromo-8-chloroquinolin-2-amine. For a meaningful comparison, we will consider two of its logical positional isomers: 8-Bromo-5-chloroquinolin-2-amine and 5-Bromo-6-chloroquinolin-2-amine. While all three share the same molecular formula (C₉H₆BrClN₂) and molecular weight (257.52 g/mol ), the spatial arrangement of their substituents creates unique electronic environments that are readily distinguishable by modern spectroscopic methods.[1]

G cluster_0 5-Bromo-8-chloroquinolin-2-amine cluster_1 Isomer 1: 8-Bromo-5-chloroquinolin-2-amine cluster_2 Isomer 2: 5-Bromo-6-chloroquinolin-2-amine A A B B C C

Sources

Validation

Validating the structure of 5-Bromo-8-chloroquinolin-2-amine reaction products

An In-Depth Technical Guide to Validating the Structure of 5-Bromo-8-chloroquinolin-2-amine Reaction Products For researchers, medicinal chemists, and professionals in drug development, 5-Bromo-8-chloroquinolin-2-amine i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Validating the Structure of 5-Bromo-8-chloroquinolin-2-amine Reaction Products

For researchers, medicinal chemists, and professionals in drug development, 5-Bromo-8-chloroquinolin-2-amine is a valuable and versatile scaffold. Its unique electronic properties and multiple reaction sites—the nucleophilic 2-amino group, the C-5 bromine atom amenable to cross-coupling, and the C-8 chlorine atom—make it a powerful starting material for synthesizing novel compounds with potential therapeutic activities.[1][2] However, this very versatility presents a significant challenge: unambiguously validating the structure of its reaction products.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the structural elucidation of derivatives synthesized from 5-Bromo-8-chloroquinolin-2-amine. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a self-validating and trustworthy workflow from crude product to confirmed structure.

The reactivity of 5-Bromo-8-chloroquinolin-2-amine allows for several common synthetic transformations. The choice of reagents and reaction conditions dictates the outcome, but side products and unexpected rearrangements are always a possibility, necessitating rigorous validation. Key reaction pathways include N-alkylation/arylation, acylation of the amine, and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C-5 bromine position.

Start 5-Bromo-8-chloroquinolin-2-amine N_Sub N-Substituted Product (Alkylation, Acylation, etc.) Start->N_Sub R-X, Base C5_Sub C5-Substituted Product (Suzuki, Sonogashira, etc.) Start->C5_Sub R-B(OH)₂, Pd Catalyst C8_Sub Potential C8-Substituted Product (S_NAr, etc.) Start->C8_Sub Strong Nucleophile, Heat Di_Sub Di-Substituted Product N_Sub->Di_Sub R-B(OH)₂, Pd Catalyst C5_Sub->Di_Sub R-X, Base A Crude Reaction Product B Purification (Column Chromatography, Recrystallization) A->B C Purity & MW Check (LC-MS) B->C D Molecular Formula Confirmation (High-Resolution MS) C->D E Structural Framework Elucidation (1H & 13C NMR) D->E H Ambiguity? (e.g., Regioisomers) E->H F Connectivity Assignment (2D NMR: COSY, HSQC, HMBC) G Final Structure Confirmed F->G Resolved F->H H->F Yes H->G No I Absolute Structure Proof (X-ray Crystallography) H->I Still Ambiguous / Stereochemistry I->G

Sources

Comparative

Comparative study of the metal chelating properties of quinoline derivatives

Comparative Guide to the Metal Chelating Properties of Quinoline Derivatives The dyshomeostasis of redox-active metal ions—specifically copper (Cu) and zinc (Zn)—is a well-documented pathological driver in neurodegenerat...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to the Metal Chelating Properties of Quinoline Derivatives

The dyshomeostasis of redox-active metal ions—specifically copper (Cu) and zinc (Zn)—is a well-documented pathological driver in neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD), as well as in various oncological pathways. Quinoline derivatives, particularly 8-hydroxyquinoline (8-HQ) and its functionalized analogues, have emerged as highly versatile metal-protein-attenuating compounds.

This guide provides an objective, data-driven comparison of the chelating properties of foundational and next-generation quinoline derivatives, detailing the thermodynamic causality behind their structural evolution and providing self-validating protocols for their experimental characterization.

Structural Causality & Chelation Thermodynamics

The efficacy of a quinoline-based chelator is fundamentally dictated by its coordination geometry, stoichiometry, and resulting lipophilicity, which collectively govern its ability to cross the blood-brain barrier (BBB) and extract metals from pathological complexes (e.g., Cu-Aβ plaques).

  • 8-Hydroxyquinoline (8-HQ): The parent scaffold acts as a bidentate ligand, coordinating metal ions through its quinoline nitrogen and phenolate oxygen. It exhibits a strong preference for Cu(II) and Zn(II)[1]. However, its lack of target specificity and rapid systemic clearance limit its direct clinical utility.

  • Clioquinol (CQ): Halogenation of the 8-HQ core (5-chloro-7-iodo-8-hydroxyquinoline) increases lipophilicity. CQ forms neutral 1:2 (metal:ligand) complexes with Cu(II) and Zn(II)[2]. While it successfully acts as an ionophore to redistribute intracellular metals, its relatively low selectivity for Cu(II) over Zn(II) (only a one-order-of-magnitude difference) and the bulky, hydrophobic nature of its 1:2 complex contribute to off-target toxicity, leading to its clinical withdrawal[2].

  • PBT2: Designed as a second-generation analogue, PBT2 replaces the massive iodine atom with a chlorine atom and introduces a dimethylamino group. This structural modification is highly consequential: it increases the ligand's flexibility, allowing PBT2 to act as both a bidentate and a tridentate ligand[3]. This flexibility enables the formation of both 1:1 and 1:2 complexes, enhancing its solubility and BBB permeability while maintaining its potent ionophoric ability to restore metal homeostasis[1].

  • Bis(8-hydroxyquinoline) Derivatives: To overcome the entropic penalty of forming 1:2 complexes at low physiological concentrations, researchers developed bis(8-HQ) ligands (e.g., PA1637, N-butyl-2,2-imino-bis(8-hydroxyquinoline)). By covalently linking two 8-HQ moieties, these molecules pre-organize a tetradentate (N2O2) binding pocket. This structural pre-organization drives a strict 1:1 metal-to-ligand stoichiometry, providing a massive entropic advantage that increases the apparent affinity for Cu(II) by 4 to 6 orders of magnitude compared to mono-8HQs[2]. This allows them to effectively extract Cu(II) directly from soluble Aβ complexes, a feat mono-8HQs struggle to achieve[4].

Quantitative Comparison of Chelating Properties

The following table summarizes the thermodynamic and stoichiometric data for key quinoline derivatives.

ChelatorCu(II) AffinityZn(II) AffinityStoichiometry (M:L)Coordination SphereClinical / Research Status
8-HQ log β2 = 26.2[1]log β2 = 15.8[1]1:2Bidentate (N,O)Foundational Scaffold
Clioquinol (CQ) log K ≈ 10[2]log K ≈ 9[2]1:2Bidentate (N,O)Withdrawn (Neurotoxicity)
PBT2 Moderate/HighModerate1:1 & 1:2[3]Bidentate / TridentateClinical Trials (AD/HD)
Bis(8-HQ) log Kapp = 15.5–16.6[2]log Kapp = 12.5–14.2[2]1:1Tetradentate (N2O2)Preclinical Development

(Note: Affinity metrics vary by experimental model; log β2 represents the cumulative stability constant for a 1:2 complex, while log Kapp represents the apparent stability constant at physiological pH).

Pathological Mechanisms & Chelator Intervention

To understand the therapeutic application of these chelators, it is critical to map their intervention within the metal-induced protein misfolding pathway.

Mechanism Abeta Amyloid-β (Aβ) Complex Cu/Zn-Aβ Complex Abeta->Complex Metals Cu(II) / Zn(II) Pool Metals->Complex Dyshomeostasis ROS ROS Generation & Oxidative Stress Complex->ROS Redox Cycling Agg Aβ Aggregation Complex->Agg Misfolding Chelators Quinoline Derivatives (CQ, PBT2, Bis-8HQ) Chelators->Metals Ionophore Action Chelators->Complex Metal Extraction Homeostasis Restored Metal Homeostasis Chelators->Homeostasis Promotes

Caption: Mechanism of metal-induced Aβ aggregation and intervention by quinoline chelators.

Self-Validating Experimental Workflows

To accurately characterize the chelating properties of novel quinoline derivatives, researchers must employ rigorous, self-validating analytical techniques. Below are two foundational protocols.

Protocol 1: UV-Vis Spectrophotometric Titration (Thermodynamic Affinity)

This protocol determines the stability constants (log K / log β) of the metal-ligand complexes.

  • Solution Preparation: Prepare the quinoline ligand (e.g., PBT2) and the target metal salt (e.g., CuCl2) in a mixed solvent system (e.g., 1:1 water-dioxane) to ensure the solubility of the lipophilic ligand.

    • Causality: An inert background electrolyte (e.g., 0.1 M NaClO4) MUST be added. This maintains a constant ionic strength, ensuring that activity coefficients remain uniform so that the derived concentration-based equilibrium constants are thermodynamically valid.

  • Stepwise Titration: Under a continuous nitrogen (N2) purge, perform stepwise additions of the metal ion to the ligand solution.

    • Causality: The N2 atmosphere prevents the oxidative degradation of the ligand and blocks atmospheric CO2 from forming competing metal-carbonate species.

  • Spectral Acquisition: Record the UV-Vis spectra (200–800 nm) after each addition, allowing 3–5 minutes for the system to reach thermodynamic equilibrium.

  • Isosbestic Validation (Self-Validating Step): Overlay the acquired spectra and map the isosbestic points.

    • Causality: The presence of sharp, non-shifting isosbestic points mathematically guarantees that only two absorbing species (e.g., free ligand and the 1:1 complex) are in equilibrium. If the isosbestic points drift, it immediately flags the presence of side reactions, precipitation, or ternary complex formation, thereby invalidating the simple binding model.

  • Data Regression: Export the multi-wavelength absorbance data and fit it using non-linear regression software (e.g., HypSpec) to extract the stability constants.

UVVisWorkflow Step1 1. Prepare Solutions (Constant Ionic) Step2 2. Stepwise Metal Titration Step1->Step2 Step3 3. Record UV-Vis (200-800 nm) Step2->Step3 Step4 4. Validate via Isosbestic Points Step3->Step4 Step5 5. Non-linear Regression (log β) Step4->Step5

Caption: Self-validating UV-Vis spectrophotometric titration workflow for determining affinity constants.

Protocol 2: High-Energy Resolution Fluorescence Detected X-ray Absorption Spectroscopy (HERFD-XAS)

While UV-Vis provides thermodynamic data, HERFD-XAS is required to definitively solve the coordination geometry (e.g., distinguishing between bidentate 1:2 and tetradentate 1:1 complexes)[5].

  • Sample Cryopreservation: Prepare the metal-ligand complex at physiological pH and flash-freeze the solution in liquid nitrogen.

    • Causality: Cryo-cooling is mandatory to minimize the photoreduction of Cu(II) to Cu(I) induced by the intense synchrotron X-ray beam, thereby preserving the native oxidation state of the complex[5].

  • Data Collection: Irradiate the sample at the Cu K-edge and collect the fluorescence yield using a high-resolution crystal spectrometer.

    • Causality: HERFD-XAS provides significantly sharper spectral features than conventional XAS. This allows for the precise resolution of pre-edge transitions (1s → 3d), which are highly sensitive to the symmetry and geometry of the coordination sphere[5].

  • EXAFS Fitting (Self-Validating Step): Fit the Extended X-ray Absorption Fine Structure (EXAFS) region using theoretical scattering paths (e.g., via FEFF software).

    • Causality: The structural fit is only considered valid if the calculated Debye-Waller factors remain positive and the derived coordination number strictly aligns with the stoichiometric data obtained from the UV-Vis titration. This cross-validation ensures the structural model physically matches the thermodynamic reality[3].

References

  • 1 - PMC (nih.gov) 2.6 - Comptes Rendus de l'Académie des Sciences 3.3 - PMC (nih.gov) 4.4 - d-nb.info 5.5 - Oxford Academic

Sources

Validation

Benchmarking the synthesis of 5-Bromo-8-chloroquinolin-2-amine against other methods

As a Senior Application Scientist, selecting the optimal synthetic route for heavily functionalized heterocycles requires balancing chemoselectivity, scalability, and safety. 5-Bromo-8-chloroquinolin-2-amine (CAS: 134386...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic route for heavily functionalized heterocycles requires balancing chemoselectivity, scalability, and safety. 5-Bromo-8-chloroquinolin-2-amine (CAS: 1343863-73-9)[1] is a highly valuable di-halogenated building block. Its orthogonal reactivity profile—featuring a C5-bromide, a C8-chloride, and a C2-amine—makes it an ideal scaffold for divergent cross-coupling in drug discovery.

However, synthesizing this molecule presents a significant chemoselective challenge: introducing the C2-amine without triggering premature nucleophilic aromatic substitution (SNAr) or metal-halogen exchange at the labile C5 and C8 positions. This guide objectively benchmarks three distinct synthetic methodologies to help you select the most robust protocol for your research.

Mechanistic Logic & Reactivity Profiling

Amination of the quinoline core traditionally relies on direct C–H functionalization or the conversion of a pre-existing oxygenated functional group. For di-halogenated substrates, the electron-withdrawing nature of the bromine and chlorine atoms lowers the LUMO of the quinoline ring. While this increases electrophilicity at C2, it also makes the halogens themselves susceptible to displacement by strong nucleophiles.

We benchmark three distinct synthetic strategies:

  • Method A: Direct Chichibabin Amination (Historical baseline)

  • Method B: Classical Chlorination-Ammonolysis (Industrial standard)

  • Method C: PyBOP-Mediated Direct Amination (Modern bench-scale optimization)

Reaction_Pathways SM1 5-Bromo-8-chloroquinoline MethA Method A: Chichibabin (NaNH2 / NH3) SM1->MethA Direct C-H Amination SM2 5-Bromo-8-chloroquinolin-2(1H)-one MethB Method B: Chlorination (POCl3 -> NH3) SM2->MethB 1. Activation 2. Substitution MethC Method C: PyBOP Amination (PyBOP / NH4Cl) SM2->MethC Direct OH->NH2 Conversion Prod 5-Bromo-8-chloroquinolin-2-amine MethA->Prod ~50% Yield (Harsh) MethB->Prod ~70% Yield (High Temp) MethC->Prod ~90% Yield (Mild)

Fig 1. Comparative synthetic pathways for 5-Bromo-8-chloroquinolin-2-amine.

Method A: Direct Chichibabin Amination

The Chichibabin reaction utilizes sodium amide (NaNH2) in liquid ammonia to directly aminate the C2 position via a highly reactive amide anion2[2]. While effective for simple quinolines, applying this to 5-bromo-8-chloroquinoline results in poor yields (45–55%). The strongly basic conditions (-65 °C to room temperature) often lead to competing aryne formation or direct displacement of the C5-bromide 3[3]. Due to its harsh nature and low chemotolerance, this method is largely obsolete for complex halogenated heterocycles.

Method B: Classical Chlorination-Ammonolysis

A more controlled approach involves starting from 5-bromo-8-chloroquinolin-2(1H)-one. Treatment with phosphorus oxychloride (POCl3) yields the highly electrophilic 5-bromo-2,8-dichloroquinoline. Subsequent ammonolysis requires high temperatures (120 °C) in a sealed pressure vessel 4[4]. The causality here is straightforward: the C2-chloride is a good leaving group, but ammonia is a relatively weak nucleophile, necessitating thermal activation to overcome the kinetic barrier.

Method C: PyBOP-Mediated Direct Amination

To bypass the harsh conditions of Methods A and B, modern synthesis employs peptide coupling reagents like PyBOP to activate the tautomeric 2-hydroxyquinoline 5[5]. PyBOP selectively reacts with the oxygen atom of the quinolinone, forming a highly electrophilic phosphonium intermediate. The addition of an ammonia surrogate (NH4Cl) and a non-nucleophilic base (DBU) allows for rapid SNAr displacement at room temperature. This method is highly chemoselective, completely preserving the C5-Br and C8-Cl bonds, and avoids the toxic byproducts (like HMPA) associated with older BOP reagents6[6].

PyBOP_Mechanism SM 2-Quinolinone Tautomer Act Phosphonium Intermediate SM->Act PyBOP, DBU (-H+) Add Ammonia Addition Act->Add NH4Cl (Nucleophile) Prod 2-Aminoquinoline Product Add->Prod - HOBt - Phosphine Oxide

Fig 2. Mechanistic workflow of the PyBOP-mediated direct amination.

Quantitative Benchmarking

MetricMethod A (Chichibabin)Method B (POCl3 / NH3)Method C (PyBOP / NH4Cl)
Starting Material 5-Bromo-8-chloroquinoline5-Bromo-8-chloroquinolin-2-one5-Bromo-8-chloroquinolin-2-one
Overall Yield 45–55%65–75%85–92%
Regioselectivity Moderate (C4 amination risk)HighExcellent
Reaction Temp -65 °C to Room Temp105 °C, then 120 °CRoom Temperature
Halogen Tolerance Poor (Dehalogenation risk)ModerateExcellent
E-Factor High (Excess NaNH2/NH3)MediumLow (Atom efficient)
Cost / Scalability Low Cost / Poor SafetyLow Cost / High ScalabilityHigh Cost / Bench Scale

Experimental Workflows (Self-Validating Protocols)

Method B: Chlorination-Ammonolysis (Ideal for >10g Scale-up)

Step 1: Chlorination

  • Reaction: Suspend 5-Bromo-8-chloroquinolin-2(1H)-one (1.0 eq) in POCl3 (5.0 eq). Heat to 105 °C (reflux) for 4 hours. Causality: POCl3 acts as both solvent and reagent, converting the lactam to the highly reactive 2-chloro imine.

  • Validation: Quench a 50 µL aliquot in ice water; extract with EtOAc. TLC (Hexanes/EtOAc 4:1) should show complete consumption of the highly polar lactam starting material.

  • Workup: Concentrate under reduced pressure to remove excess POCl3. Pour the residue into ice water, neutralize with saturated NaHCO3, and extract with DCM. Dry over Na2SO4 and concentrate.

Step 2: Ammonolysis

  • Reaction: Dissolve the intermediate in 7N NH3 in Methanol (10.0 eq) in a heavy-walled sealed tube. Heat to 120 °C for 18 hours. Causality: The sealed tube prevents ammonia escape at high temperatures, which is required to overcome the activation energy barrier for displacing the C2-chloride.

  • Validation: LC-MS analysis should indicate the mass of the desired product (m/z ~257 for the 79Br/35Cl isotope).

  • Workup: Cool to room temperature, vent carefully, and concentrate. Purify via recrystallization from ethanol.

Method C: PyBOP-Mediated Direct Amination (Ideal for Discovery / Bench Scale)
  • Activation: Dissolve 5-Bromo-8-chloroquinolin-2(1H)-one (1.0 eq) and PyBOP (1.3 eq) in anhydrous DMF at room temperature. Add DBU (3.0 eq) dropwise. Causality: DBU deprotonates the lactam, allowing the oxygen to attack the phosphorus of PyBOP, forming the reactive phosphonium species. Stir for 30 minutes.

  • Amination: Add NH4Cl (2.0 eq) in one portion. Causality: NH4Cl serves as a safe, solid ammonia surrogate; DBU liberates free NH3 in situ to attack the activated C2 position. Stir for an additional 2 hours.

  • Validation: Monitor by TLC (DCM/MeOH 95:5). The intermediate phosphonium adduct is highly polar, but the final amine product will migrate higher (Rf ~0.4).

  • Workup: Dilute the reaction mixture with water to precipitate the product. Filter the solid and wash extensively with water (to remove DMF and DBU salts) and cold diethyl ether (to remove tripyrrolidinophosphine oxide and HOBt byproducts).

Conclusion & Recommendations

For discovery chemists requiring rapid, high-purity access to 5-Bromo-8-chloroquinolin-2-amine without risking the integrity of the halogens, Method C (PyBOP-Mediated Amination) is the undisputed champion. It operates at room temperature and provides a self-validating, clean reaction profile. However, if process chemistry demands multi-kilogram scale-up where the cost of PyBOP is prohibitive, Method B (Chlorination-Ammonolysis) remains the most viable industrial alternative, provided high-pressure reactor capabilities are available.

References

  • Advances in the Study of the Chichibabin Reaction Source: ResearchGate URL:[Link][2]

  • On the chichibabin amination of quinoline and some nitroquinolines Source: Journal of Heterocyclic Chemistry (via Wageningen University & Research) URL:[Link][3]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs: Amination at C2 of quinoline nucleus Source: NIH / RSC Advances URL:[Link][4]

  • New heteroarene-fused anthraquinones: Synthesis and PyBOP-mediated amination Source: ResearchGate / Tetrahedron URL:[Link][5]

  • Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines Source: ChemRxiv URL:[Link][6]

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-8-chloroquinolin-2-amine proper disposal procedures

Comprehensive Disposal and Handling Guide for 5-Bromo-8-chloroquinolin-2-amine As drug development pipelines increasingly rely on highly functionalized heterocycles, managing the lifecycle of these compounds—from synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Handling Guide for 5-Bromo-8-chloroquinolin-2-amine

As drug development pipelines increasingly rely on highly functionalized heterocycles, managing the lifecycle of these compounds—from synthesis to disposal—is critical. 5-Bromo-8-chloroquinolin-2-amine is a multi-halogenated aromatic amine that presents unique end-of-life logistical challenges. Because it contains both bromine and chlorine covalently bound to a stable quinoline scaffold, improper disposal poses severe environmental and regulatory risks, including the generation of toxic dioxins and corrosive gases[1][2].

This guide provides researchers, EH&S officers, and laboratory managers with a field-proven, self-validating operational plan for the safe segregation, containment, and destruction of 5-Bromo-8-chloroquinolin-2-amine, ensuring strict compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines[3][4].

Physicochemical Profile & Hazard Identification

To design an effective disposal strategy, we must first understand the molecular vulnerabilities and hazards of the compound. The presence of dual halogens (Br, Cl) and dual nitrogens (amine, quinoline core) dictates the chemical's combustion profile.

Table 1: Physicochemical and Hazard Data for 5-Bromo-8-chloroquinolin-2-amine

ParameterTechnical SpecificationOperational Implication
Chemical Class Halogenated Heterocyclic AmineMust be strictly segregated from non-halogenated waste streams[5].
Combustion Byproducts NOx, HBr, HCl, CO, CO2Incineration requires alkaline wet scrubbing and NOx control[1][6].
GHS Hazards Toxic, Irritant, Aquatic ToxicityZero-drain-disposal policy; requires secondary containment[7].
Thermal Stability High (Aromatic Ring System)Requires high-temperature thermal oxidation (>1100°C) to prevent dioxin/furan formation.

Causality in Disposal: The Science of Halogenated Incineration

Why can't 5-Bromo-8-chloroquinolin-2-amine be disposed of with standard organic waste? The causality lies in the thermodynamics of its degradation.

Standard organic incinerators operate at temperatures sufficient to oxidize hydrocarbons into CO₂ and H₂O. However, the carbon-halogen bonds in 5-Bromo-8-chloroquinolin-2-amine require significantly higher activation energies to cleave completely. If incinerated at standard temperatures, the compound can undergo incomplete combustion, leading to the synthesis of highly toxic polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDD/PXDFs)[4].

Furthermore, complete thermal cleavage releases hydrogen bromide (HBr) and hydrogen chloride (HCl) gases[6][7]. If mixed with non-halogenated waste, the overall BTU (calorific) value of the waste stream fluctuates, potentially overwhelming the facility's flue-gas desulfurization/halogen scrubbing capacity.

Mechanism Chem 5-Bromo-8-chloroquinolin-2-amine (C9H6BrClN2) Combust Thermal Oxidation (>1100°C, Excess O2) Chem->Combust Gas Raw Flue Gas (CO2, H2O, NOx, HBr, HCl) Combust->Gas Thermal Cleavage Scrub Alkaline Wet Scrubber (NaOH / Ca(OH)2) Gas->Scrub Gas Routing Salts Aqueous Salts (NaBr, NaCl, NaNO3) Scrub->Salts Neutralization Exhaust Clean Exhaust (CO2, H2O, N2) Scrub->Exhaust Emission

Caption: Thermal oxidation and alkaline scrubbing mechanism for halogenated amines.

Waste Compatibility & Storage Logistics

Proper point-of-generation sorting is the most critical step in the disposal lifecycle. Mixing incompatible wastes can lead to exothermic reactions, pressure buildup, or regulatory fines.

Table 2: Segregation & Compatibility Matrix

Waste CategoryCompatibilityCausality & Rationale
Halogenated Organics (e.g., DCM, Chloroform) Highly Compatible Co-incineration utilizes the same high-temp alkaline scrubber setups[5].
Non-Halogenated Solvents (e.g., Ethanol, Hexane) Incompatible Dilutes the halogen stream; wastes specialized TSDF scrubber capacity[5].
Strong Oxidizers (e.g., Peroxides, Nitrates) Incompatible Risk of violent exothermic reaction and premature release of halogen gas[5].
Aqueous Acids/Bases Incompatible Causes phase separation and potential precipitation of toxic amine salts.

Standard Operating Procedure (SOP): Self-Validating Disposal Workflow

To ensure absolute safety and compliance, every step in this protocol includes a built-in validation mechanism. Do not proceed to the next step unless the validation criteria are met.

Step 1: Point-of-Generation Segregation
  • Action: Deposit all solid residues, contaminated filter paper, and liquid solutions containing 5-Bromo-8-chloroquinolin-2-amine exclusively into a designated "Halogenated Organic Waste" container.

  • Self-Validation: The Beilstein Verification. Before finalizing the waste stream designation, perform a Beilstein test on a micro-aliquot of the waste. A transient green flame confirms the presence of halogens, validating that the stream has been correctly assigned to the halogenated container.

Step 2: Primary and Secondary Containment
  • Action: Use High-Density Polyethylene (HDPE) or PTFE-lined amber glass containers for accumulation. Place the primary container inside a chemically resistant secondary containment tray capable of holding 110% of the primary container's volume.

  • Self-Validation: The Inversion Test. Once the primary container is capped, invert it 180 degrees for 10 seconds directly over the secondary containment tray. Visually verify the absence of micro-leaks around the threading before moving the container to the Satellite Accumulation Area (SAA).

Step 3: RCRA Labeling and Manifesting
  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Halogenated Organic Waste - Contains Bromine and Chlorine" and list the specific GHS hazards (Toxic, Irritant)[1][7].

  • Self-Validation: Mass-Balance Reconciliation. Cross-reference the estimated mass on the waste manifest with the laboratory's digital chemical inventory. The mass deducted from the active inventory must perfectly match the manifested waste mass, ensuring no fugitive material is unaccounted for.

Step 4: Transfer to a Permitted TSDF
  • Action: Coordinate with a certified Treatment, Storage, and Disposal Facility (TSDF) that possesses a permit for high-temperature halogenated incineration[2]. The waste must be transported within 90 days of the container reaching its volume limit.

  • Self-Validation: Certificate of Destruction (CoD) Audit. The lifecycle of the chemical is not closed until the TSDF returns a CoD. Verify that the CoD explicitly lists "High-Temperature Incineration" as the destruction method. File this document for EPA audit readiness.

Workflow Gen Waste Generation (Fume Hood) Seg Segregation (Halogenated Stream) Gen->Seg Cont Containment (HDPE/Glass) Seg->Cont Label RCRA Labeling & Manifesting Cont->Label Store Satellite Accumulation (< 90 Days) Label->Store TSDF Transport to TSDF Store->TSDF Inc High-Temp Incineration (>1100°C) TSDF->Inc

Caption: Cradle-to-grave disposal workflow for halogenated organic waste.

References

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Hazardous Materials Management Manual. Ohio University Environmental Health & Safety. Available at: [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 5-Bromo-8-chloroquinolin-2-amine

As a Senior Application Scientist, I frequently oversee the integration of novel halogenated scaffolds into high-throughput screening workflows. 5-Bromo-8-chloroquinolin-2-amine (CAS: 1343863-73-9) is a highly valuable i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel halogenated scaffolds into high-throughput screening workflows. 5-Bromo-8-chloroquinolin-2-amine (CAS: 1343863-73-9) is a highly valuable intermediate in drug development, particularly in the synthesis of kinase inhibitors. However, its physical properties and halogenated structure demand rigorous, uncompromising safety protocols[1].

This guide provides a self-validating, step-by-step operational framework for handling, solubilizing, and disposing of this compound, ensuring both scientific integrity and personnel safety.

Part 1: Chemical Risk Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the causality behind the hazards. 5-Bromo-8-chloroquinolin-2-amine presents four primary GHS hazards: Harmful if swallowed (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1].

  • Inhalation Risk: Supplied as a fine powder, the compound is highly prone to aerosolization. Inhalation of these micro-particles can cause acute respiratory distress[2].

  • Dermal/Systemic Risk via Solvents: In drug discovery, this compound is typically solubilized in dimethyl sulfoxide (DMSO) or dichloromethane (DCM). The bromo- and chloro- substitutions significantly increase the molecule's lipophilicity. DMSO acts as a potent penetration enhancer; if a DMSO-compound solution contacts the skin, the halogenated quinoline will be rapidly transported across the dermal barrier, bypassing standard biological defenses. This necessitates specific barrier protections beyond standard laboratory gloves.

Part 2: Quantitative Hazard & PPE Specification

The following table synthesizes the required Personal Protective Equipment (PPE) based on the compound's physicochemical properties and GHS classification[1].

HazardGHS CodeRequired PPEMechanistic Rationale
Respiratory Irritation H335Certified Chemical Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of aerosolized powder during weighing and transfer.
Skin Irritation / Toxicity H315, H302Double Nitrile Gloves (≥8 mil thickness) or NeopreneProtects against dermal penetration. Double gloving provides a fail-safe against micro-tears and solvent breakthrough.
Eye Irritation H319Chemical Splash GogglesPrevents ocular exposure from accidental powder dispersion or solvent splashing.
General Exposure N/AFully buttoned, flame-resistant lab coatProvides a primary physical barrier against particulate settling on personal clothing.

Part 3: Standard Operating Procedure (SOP) for Handling

This protocol ensures a self-validating workflow where each step confirms the safety of the subsequent action.

Step 1: Pre-Operation Readiness

  • Verify the fume hood airflow is within the optimal range (80-100 feet per minute).

  • Don required PPE: Lab coat, chemical splash goggles, and a primary pair of nitrile gloves.

  • Retrieve the compound from 2-8°C storage (dark, dry conditions)[2] and allow it to equilibrate to room temperature inside a desiccator. Causality: Opening cold vials introduces condensation, which can degrade the chemical and alter its mass.

Step 2: Weighing and Solubilization

  • Don a second pair of nitrile gloves over the primary pair.

  • Place an analytical balance inside the fume hood. Use an anti-static U-shaped spatula to minimize powder dispersion caused by static cling.

  • Weigh the required mass into a pre-tared, sealable glass vial (e.g., amber glass to protect from light degradation).

  • Add the chosen solvent (e.g., DMSO) slowly down the inner wall of the vial to prevent aerosolizing the powder at the bottom.

  • Seal the vial immediately with a PTFE-lined cap.

Step 3: Post-Operation Decontamination

  • Wipe down the balance and surrounding hood area with a solvent-dampened lint-free wipe (e.g., 70% ethanol), followed by a water-dampened wipe.

  • Remove the outer gloves and dispose of them in the chemically contaminated waste bin before exiting the hood workspace.

HandlingWorkflow Start Pre-Operation Readiness (Fume Hood & PPE) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh Powder (Anti-static Spatula) Equilibrate->Weigh Solvent Solubilize in Hood (e.g., DMSO/DCM) Weigh->Solvent Seal Seal Vial & Decontaminate Area Solvent->Seal

Operational workflow for weighing and solubilizing 5-Bromo-8-chloroquinolin-2-amine.

Part 4: Decontamination & Halogenated Waste Disposal Plan

Because 5-Bromo-8-chloroquinolin-2-amine contains both bromine and chlorine atoms, any waste generated—including the compound itself, contaminated solvents, and first-pass cleaning wipes—must be strictly classified and managed as Halogenated Waste [3][4]. Mixing halogenated waste with non-halogenated waste (like pure acetone or ethanol) is a severe safety violation that can lead to exothermic reactions and exponentially increases institutional disposal costs[4].

Spill Response Protocol:

  • Assess: If the spill is small (cleanable within 10 minutes) and contained within the hood, proceed. If outside the hood, evacuate the immediate area[3].

  • Contain: Do NOT sweep dry powder, as this generates hazardous aerosols. Instead, gently cover the powder with an absorbent pad dampened with a compatible solvent (e.g., water or a mild alcohol) to suppress dust.

  • Clean: Wipe the area from the perimeter inward. Wash the surface with soapy water to remove residual organic layers.

  • Dispose: Place all contaminated wipes, gloves, and absorbent materials into a heavy-duty, sealable polyethylene bag or rigid container[4].

  • Label: Affix a "Dangerous Waste" label explicitly noting "Halogenated Organic Waste: Contains Brominated/Chlorinated Quinolines"[3]. Store away from incompatible materials such as strong acids, bases, or oxidizing agents[3].

SpillResponse Spill Spill Identified (Powder or Solution) Assess Assess Extent (Fume Hood vs. Open Bench) Spill->Assess Contain Dust Suppression (Damp Absorbent Pad) Assess->Contain Clean Wipe Perimeter Inward (Solvent then Soap) Contain->Clean Dispose Segregate strictly as Halogenated Waste Clean->Dispose

Emergency spill response and strict halogenated waste segregation pathway.

Part 5: References

  • Title: Halogenated Solvents: Waste Procedures and Guidelines Source: Washington State University (WSU) Environmental Health & Safety URL: [Link]

  • Title: Factsheet: Disposal of Hazardous Waste - Basic Principles Source: ETH Zürich URL: [Link]

Sources

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